Product packaging for 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine(Cat. No.:CAS No. 119858-51-4)

2,3-Dimethylimidazo[1,2-a]pyridin-8-amine

Cat. No.: B1602882
CAS No.: 119858-51-4
M. Wt: 161.2 g/mol
InChI Key: RTUABNJRTRJMMS-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyridin-8-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold renowned for its diverse pharmacological properties and presence in several commercially available drugs, such as the sedative zolpidem and the anxiolytic alpidem . The specific substitution pattern of methyl groups at the 2 and 3 positions, combined with an amino group at the 8 position, makes this compound a valuable building block for constructing more complex molecules and exploring new therapeutic avenues. Derivatives of the imidazo[1,2-a]pyridine core, particularly those with substitutions similar to this compound, have demonstrated potent biological activities. A key area of research for this chemical class is in anti-infective development. Recent studies highlight that 2,3-dimethylimidazo[1,2-a]pyridine analogues are potent inhibitors of Mycobacterium tuberculosis (Mtb), showing activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . These compounds often exert their mechanism of action by targeting the mycobacterial cytochrome bcc complex (complex III), specifically the QcrB subunit, thereby disrupting oxidative phosphorylation and energy production in the bacteria . This mechanism is exemplified by telacebec (Q203), a related imidazo[1,2-a]pyridine amide currently in clinical trials for tuberculosis . As a research tool, this compound provides a core structure for investigating these pathways and developing novel anti-tubercular agents. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1602882 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine CAS No. 119858-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUABNJRTRJMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619217
Record name 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119858-51-4
Record name 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine and Its Analogs

Strategic Approaches to Imidazo[1,2-a]pyridine (B132010) Core Synthesis

The creation of the fused bicyclic imidazo[1,2-a]pyridine structure is achievable through several distinct and powerful synthetic approaches. rsc.org These methods provide access to a wide variety of substituted derivatives by varying the starting materials and reaction conditions.

One of the most traditional and direct methods for constructing the imidazo[1,2-a]pyridine core is through the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgthieme-connect.com This approach, often referred to as the Tschitschibabin reaction, involves the nucleophilic attack of the endocyclic pyridine (B92270) nitrogen onto the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration. For instance, reacting a 2-aminopyridine (B139424) derivative with an α-bromoketone leads to the formation of the corresponding 2,3-disubstituted imidazo[1,2-a]pyridine. bio-conferences.org Catalyst-free and solvent-free conditions have been developed, for example, by reacting α-chloro or α-bromo ketones with 2-aminopyridines at 60°C. bio-conferences.org Three-component condensation reactions involving 2-aminopyridines, aldehydes, and other substrates like alkynes or ketones are also widely used to generate diverse 2,3-disubstituted products. acs.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and convergence. mdpi.com The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based MCR and stands out as a superior methodology for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by an acid such as scandium triflate or perchloric acid. bio-conferences.orgbeilstein-journals.org The versatility of the GBBR allows for the introduction of significant molecular diversity, as a wide range of substituents can be incorporated by varying each of the three starting components. nih.govnih.gov Microwave-assisted GBBR procedures have been shown to reduce reaction times and improve yields. mdpi.com

Reaction NameReactantsTypical Catalysts/ConditionsPrimary Product Scaffold
Groebke–Blackburn–Bienaymé Reaction (GBBR)2-Aminopyridine, Aldehyde, IsocyanideScandium triflate (Sc(OTf)₃), HClO₄, NH₄Cl; Microwave irradiation bio-conferences.orgmdpi.combeilstein-journals.org3-Aminoimidazo[1,2-a]pyridines nih.gov
Copper-Catalyzed Three-Component Reaction2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst bio-conferences.orgImidazo[1,2-a]pyridine derivatives
Acid-Catalyzed Three-Component Reaction2-Aminopyridine, Ynal, Alcohol/ThiolAcetic acid, Boron trifluoride diethyl etherate nih.govMonosubstituted imidazo[1,2-a]pyridines nih.gov

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed oxidative coupling reactions to form the imidazo[1,2-a]pyridine scaffold. rsc.orgthieme-connect.com These methods often involve the direct C-H functionalization of starting materials, avoiding the need for pre-functionalized substrates like α-haloketones. Copper and iron are common catalysts for these transformations. bio-conferences.orgorganic-chemistry.org For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported. organic-chemistry.org

Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular processes that efficiently build the heterocyclic ring system in a single pot. An iron-catalyzed tandem coupling of 2-aminopyridines with 2-methylnitroolefins has been developed to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org Another strategy involves the reaction between the acetates of Morita-Baylis-Hillman (MBH) nitroalkenes and 2-aminopyridines, which proceeds through a cascade of aza-Michael additions to yield functionalized imidazo[1,2-a]pyridines. bio-conferences.orgresearchgate.net

MethodReactantsCatalyst/OxidantKey Features
Copper-Catalyzed Aerobic Oxidation2-Aminopyridines, AcetophenonesCuI / O₂ (air) organic-chemistry.orgCompatible with a broad range of functional groups. organic-chemistry.org
Iron-Catalyzed Tandem Coupling2-Aminopyridines, 2-MethylnitroolefinsFeCl₂ bio-conferences.orgSimple and inexpensive procedure for 3-methyl derivatives. bio-conferences.org
Iodine-Catalyzed Oxidative Coupling2-Aminopyridines, NitroolefinsBu₄NI / TBHP thieme-connect.comMetal-free protocol for constructing the scaffold. thieme-connect.com
Flavin/Iodine Dual CatalysisAminopyridines, KetonesFlavin, Iodine / O₂ (air) organic-chemistry.orgAerobic oxidative C-N bond formation. organic-chemistry.org

Innovative approaches such as aminooxygenation and hydroamination provide alternative pathways to the imidazo[1,2-a]pyridine core. rsc.org A silver-catalyzed intramolecular aminooxygenation of N-(prop-2-yn-1-yl)pyridin-2-amines has been shown to produce imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields. organic-chemistry.orgacs.orgnih.gov This reaction is typically performed in acetonitrile (B52724) using silver nitrate (B79036) (AgNO₃) as the catalyst under an oxygen atmosphere. organic-chemistry.orgacs.org

Furthermore, a "water-mediated" hydroamination method offers a green and catalyst-free alternative. organic-chemistry.org This process involves the intramolecular hydroamination of substituted N-(prop-2-yn-1-yl)pyridin-2-amines at elevated temperatures (120°C), using water as both the solvent and a catalyst, to yield methyl-substituted imidazo[1,2-a]pyridines with excellent efficiency. organic-chemistry.orgacs.org

Synthesis of 8-Amino-Substituted Imidazo[1,2-a]pyridine Scaffolds

The introduction of an amino group at the C8 position of the imidazo[1,2-a]pyridine ring is a key step in accessing the target compound and its analogs. This functionalization is rarely described in the literature but can be achieved through strategic synthetic design, often involving palladium-catalyzed coupling reactions or the reduction of a precursor functional group. nih.gov

The general approach involves starting with a pyridine ring that already contains a precursor to the 8-amino group, such as a nitro or bromo substituent. For example, the synthesis of 8-nitro-imidazo[1,2-a]pyridines can be accomplished by reacting nitroketene aminals with β-chlorovinylcarbonyl compounds. researchgate.net This nitro group can then be chemically reduced to the desired 8-amino functionality in a subsequent step. Alternatively, palladium-catalyzed reactions, such as the Suzuki coupling, can be used on a bromo-substituted imidazo[1,2-a]pyridine to build complexity before or after the introduction of the amino group. nih.gov

The synthesis of the specific target, 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine, requires a multi-step sequence that combines the core-forming reactions with the specific C8-functionalization strategy. A logical synthetic pathway would begin with a substituted 2-aminopyridine that carries a nitro group at the 3-position (which will become the 8-position of the final product), such as 3-nitro-pyridin-2-amine.

Derivatization at Other Positions, Including C6-Carboxylation

While much focus has been placed on the functionalization of the C2 and C3 positions of the imidazo[1,2-a]pyridine scaffold, derivatization at other carbon atoms, such as C5, C6, C7, and C8, is crucial for expanding the chemical space and developing novel molecular entities. rsc.org The introduction of functional groups onto the pyridine ring, in particular, allows for significant modulation of the molecule's properties.

A key example of such derivatization is the introduction of a carboxamide group at the C6 or C8 position. This has been successfully achieved through palladium-catalyzed aminocarbonylation of the corresponding iodo-imidazo[1,2-a]pyridine precursors. mdpi.comnih.gov This transformation represents a significant advancement, as it provides direct access to amide derivatives on the pyridine ring, a structural motif present in pharmacologically active compounds like Linaprazan. nih.gov The synthesis of the necessary 6- or 8-iodoimidazo[1,2-a]pyridine (B15351950) starting materials can be accomplished in high yields (84–91%). nih.gov The subsequent aminocarbonylation reaction demonstrates the viability of functionalizing these specific positions to create valuable amide derivatives. mdpi.com

Table 1: Examples of C6-Carboxylation via Heterogeneous Catalytic Aminocarbonylation

Starting MaterialAmine PartnerYieldProduct NameSource
6-iodoimidazo[1,2-a]pyridineAniline75%N-Phenylimidazo[1,2-a]pyridine-6-carboxamide mdpi.com
6-iodoimidazo[1,2-a]pyridine4-Methoxyaniline64%N-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide mdpi.com
6-iodoimidazo[1,2-a]pyridine4-Nitroaniline78%N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide mdpi.com

Advanced Synthetic Techniques and Conditions

Recent progress in synthetic organic chemistry has led to the development of advanced techniques that are increasingly applied to the synthesis of the imidazo[1,2-a]pyridine core. These methods often provide advantages in terms of reaction speed, yield, safety, and environmental friendliness over classical approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of imidazo[1,2-a]pyridines is well-documented. organic-chemistry.org This technique significantly reduces reaction times, often from hours to mere minutes. organic-chemistry.orgnih.gov

One prominent example is its use in the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, a direct method for obtaining imidazo[1,2-a]pyridines from aminopyridines, aldehydes, and isocyanides. beilstein-journals.orgnih.gov Using a catalyst like phosphotungstic acid (HPW) under microwave heating, a diverse range of products can be synthesized in high yields (up to 99%) in just 30 minutes. beilstein-journals.orgnih.gov Microwave irradiation has also been successfully applied to metal-free syntheses, such as the amine-triggered benzannulation to produce 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines, with reactions completing in as little as 10 minutes. organic-chemistry.org Furthermore, microwave heating has been used for post-synthesis functionalization, such as in palladium-catalyzed cross-coupling reactions to form biaryls or aryl sulfides from fluorous-tagged imidazo[1,2-a]pyridine intermediates. nih.gov

Table 2: Overview of Microwave-Assisted Synthesis Protocols

Reaction TypeCatalyst/ConditionsReaction TimeKey FeatureSource
Groebke–Blackburn–BienayméPhosphotungstic Acid (HPW)30 minHigh yields (up to 99%) for diverse substrates. beilstein-journals.orgnih.gov
Amine-Triggered BenzannulationMetal-Free10 minRapid, environmentally friendly route to 6-amino derivatives. organic-chemistry.org
CondensationSolvent-Free< 2 minHighest yields achieved compared to conventional heating. organic-chemistry.org
Cycloaddition & SN2-type reactionAcetonitrile50 minEfficient one-pot synthesis of pyridinium (B92312) salts. mdpi.com

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis is a cornerstone of modern synthetic chemistry and has been extensively used to construct the imidazo[1,2-a]pyridine ring system. researchgate.net Catalysts based on copper, palladium, and iron are commonly employed, enabling a wide range of transformations. organic-chemistry.org

Copper-catalyzed reactions are particularly prevalent. For instance, a copper(I)-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as a green and inexpensive oxidant. organic-chemistry.org This method is efficient and aligns with the principles of green chemistry. organic-chemistry.org Similarly, CuI-catalyzed aerobic oxidative syntheses using acetophenones as substrates are compatible with a broad range of functional groups. organic-chemistry.org Heterogeneous copper catalysts, such as CuCl₂ supported on nano-TiO₂, have also been developed, offering the advantage of easy recovery and reuse while effectively catalyzing the aerobic synthesis from 2-aminopyridines and ketones without the need for ligands or additives. rsc.org

Palladium catalysis is another powerful strategy. Microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reactions provide an expeditious route to 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Metal-Free Synthetic Methodologies

In response to growing environmental concerns, there has been a significant push to develop metal-free synthetic protocols. nih.govresearchgate.net These methods avoid the cost and potential toxicity associated with metal catalysts and often employ more environmentally benign reagents.

A common metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, which can be achieved without a catalyst by simply refluxing in a suitable solvent or at room temperature with a base. acs.org Iodine-promoted reactions have also gained prominence. nih.gov Molecular iodine can catalyze the reaction between 2-aminopyridines and substrates like acetophenones or nitroalkenes, often in combination with a terminal oxidant such as aqueous hydrogen peroxide, representing an eco-friendly protocol. acs.org Other strategies include catalyst-free cascade processes and ultrasound-assisted reactions using a KI/tert-butyl hydroperoxide system in water, which offers mild conditions and broad functional-group compatibility. organic-chemistry.org

Aqueous and Ambient Condition Synthesis Approaches

The use of water as a reaction solvent is a key goal of green chemistry. Several synthetic routes to imidazo[1,2-a]pyridines have been developed that operate under aqueous and/or ambient conditions. iosrjournals.org

A notable example is a rapid, metal-free, and efficient synthesis that occurs in water at room temperature. rsc.org This method, based on the NaOH-promoted cycloisomerization of N-propargylpyridiniums, can provide quantitative yields in just a few minutes on a gram scale. rsc.org Another approach involves the microwave irradiation of a mixture of 2-aminopyridine and phenacylbromide derivatives in a small amount of water, which also leads to good to excellent yields in a short time. iosrjournals.org Even metal-catalyzed reactions have been adapted to aqueous environments. A Cu(II)–ascorbate-catalyzed domino A3-coupling reaction has been successfully developed in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS), demonstrating that complex transformations can be achieved under green conditions. acs.org

Heterogeneous Catalytic Aminocarbonylation for Carboxamide Derivatives

A highly specific and advanced method for derivatization involves heterogeneous catalytic aminocarbonylation. This technique has been pioneeringly used for the introduction of carboxamide groups at the C6 and C8 positions of the imidazo[1,2-a]pyridine core. mdpi.comresearchgate.net The process utilizes a sophisticated catalyst system where palladium is immobilized on a supported ionic liquid phase (SILP) decorated with pyridinium ions. mdpi.comnih.gov

This heterogeneous catalyst efficiently converts 6- or 8-iodoimidazo[1,2-a]pyridines into the corresponding carboxamide derivatives in the presence of an amine and carbon monoxide. mdpi.com A major advantage of this system is the recyclability of the catalyst, which is crucial for sustainable and cost-effective chemical manufacturing. mdpi.com The reaction conditions, such as the choice of base, solvent, and pressure, can be tailored to optimize the conversion for different amine nucleophiles, including both aliphatic and aromatic amines. nih.gov

Table 3: Heterogeneous Catalytic Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine

AmineBaseSolventPressure (CO)TemperatureConversionSource
MorpholineEt3NDMF30 bar100 °C99% nih.gov
MorpholineDBUToluene5 bar120 °C99% nih.gov
AnilineDBUToluene5 bar120 °C75% nih.gov

Formation of Hydrazones and Related Derivatives

The synthesis of hydrazone derivatives is a prominent strategy in medicinal chemistry, valued for the diverse biological activities these compounds exhibit. nih.gov Hydrazones, which contain the characteristic azomethine group (-NHN=CH-), are typically synthesized through the condensation reaction of hydrazines or hydrazides with various aldehydes and ketones. nih.govnih.gov This straightforward and versatile reaction has been extensively applied to the imidazo[1,2-a]pyridine scaffold to generate novel derivatives.

In a common synthetic approach, an imidazo[1,2-a]pyridine core bearing a hydrazide or hydrazine (B178648) functional group serves as a key intermediate. For instance, new hydrazide-hydrazone derivatives (5a-r) incorporating the imidazo[1,2-a]pyridine backbone have been successfully synthesized. The process involves the condensation of 2-hydrazino-3-nitroimidazo[1,2-a]pyridine with a range of aromatic aldehydes. The reaction is typically carried out in a solvent like methanol, often with a few drops of acetic acid as a catalyst, and heated under reflux for a duration ranging from 30 minutes to one hour. Following the reaction, the resulting precipitate can be filtered, dried, and purified, often by recrystallization from ethanol (B145695), to yield the final hydrazone products with yields reported between 49% and 95%.

Another approach involves multicomponent reactions (MCRs) to construct imidazo[1,2-a]-pyridine-N-glycinyl-hydrazone derivatives. researchgate.net This method efficiently combines multiple starting materials, such as a 2-aminopyridine, an appropriate aldehyde, and an isonitrile like ethyl 2-isocyanoacetate, in a single step. researchgate.net

The synthesis can be initiated from a precursor like 2-chloro-H-imidazo[1,2-a]pyridine, which undergoes nitration to form 2-chloro-3-nitroimidazo[1,2-a]pyridine. This intermediate is then reacted with hydrazine hydrate (B1144303) in ethanol at elevated temperatures (60°C-70°C) to produce the crucial 2-hydrazino-3-nitroimidazo[1,2-a]pyridine synthon, which is then condensed with aldehydes.

The table below summarizes representative conditions for the synthesis of imidazo[1,2-a]pyridine-based hydrazones.

Table 1: Synthesis of Imidazo[1,2-a]pyridine Hydrazone Derivatives

ReactantsReaction ConditionsProduct TypeYieldReference
2-hydrazino-3-nitroimidazo[1,2-a]pyridine and various aromatic aldehydesMethanol, Acetic Acid (catalyst), Reflux, 30 min - 1 hr1-(3-nitroimidazo[1,2-a]pyridinyl)-3-phenylhydrazone derivatives49-95%
2-aminopyridine, appropriate aldehyde, and ethyl 2-isocyanoacetateMulticomponent Reaction (MCR)Imidazo[1,2-a]-pyridine-N-glycinyl-hydrazone derivativesNot specified researchgate.net
2-chloro-3-nitroimidazo[1,2-a]pyridine and hydrazine-hydrateEthanol, 60°C-70°C, 20-30 min2-hydrazino-3-nitroimidazo[1,2-a]pyridine (intermediate)78%

Optimization of Synthetic Routes and Efficiency for this compound Derivatives

The development of efficient and optimized synthetic routes is crucial for producing imidazo[1,2-a]pyridine derivatives for research and potential pharmaceutical applications. researchgate.net Optimization efforts often focus on improving reaction yields, reducing reaction times, employing environmentally benign conditions, and simplifying purification processes.

A highly effective multi-step synthesis for imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives has been reported, starting with a condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde (B151913) in ethanol. researchgate.net The subsequent acid-amine coupling reaction with a substituted amine, utilizing the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the strong base DIPEA (N,N-Diisopropylethylamine), achieves excellent yields ranging from 93% to 97%. researchgate.net

Alternative energy sources have been successfully employed to enhance reaction efficiency. Microwave-assisted synthesis, for example, has been used in the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to form imidazo[1,2-a]pyridine-3-amines. mdpi.com This approach accelerates the reaction, leading to cleaner products. mdpi.com Similarly, microwave irradiation with a basic Alumina (Al₂O₃) catalyst has been developed for the solvent-free synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, highlighting a green chemistry approach, though further optimization may be needed to improve yields. nih.gov Ultrasound irradiation is another non-conventional energy source that has been shown to improve the synthesis of imidazo[1,2-a]pyridines, often in aqueous media, avoiding the need for metal catalysts and harsh bases. organic-chemistry.orgtci-thaijo.org

Catalyst selection is another key area of optimization. Iodine has been demonstrated as an effective catalyst for the synthesis of various imidazo[1,2-a]pyridine derivatives. nih.gov Studies have explored its role, suggesting it can function as a Lewis acid or a source of in situ hydroiodic acid (HI) to facilitate the transformation. nih.gov A gram-scale synthesis using this protocol achieved a high yield of 91%. nih.gov The combination of different catalysts and reaction conditions allows for fine-tuning the synthesis to achieve desired outcomes. For instance, changing substituents on the imidazo[1,2-a]pyridine core has been explored to optimize the biological potency of the resulting derivatives. semanticscholar.org

The table below provides a comparison of various optimized synthetic methods for imidazo[1,2-a]pyridine and its derivatives.

Table 2: Comparison of Optimized Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives

MethodologyKey Reagents/ConditionsProduct TypeKey AdvantagesYieldReference
Acid-Amine CouplingHATU (catalyst), DIPEA (base), Ethanol (solvent)Imidazo[1,2-a]pyridine-8-carboxamide derivativesHighly efficient, excellent yields93-97% researchgate.net
Groebke–Blackburn–Bienaymé Reaction (GBBR)Microwave irradiation (150 W, 60°C), NH₄Cl (catalyst)Imidazo[1,2-a]pyridine-3-aminesAccelerated, cleaner reactionNot specified mdpi.com
Ultrasound-Assisted SynthesisUltrasound irradiation, aqueous base (e.g., K₂CO₃, NaOH)2-Phenylimidazo[1,2-a]pyridineEnvironmentally friendly, improved yieldsUp to 82% tci-thaijo.org
Iodine-Catalyzed SynthesisIodine (20 mol %), waterTetrasubstituted imidazo[1,2-a]pyridin-3-yl derivativesHigh yield, scalable (gram-scale)Up to 96% (91% on gram scale) nih.gov
Microwave-Assisted, Solvent-Free SynthesisMicrowave irradiation, Al₂O₃ (catalyst)Imidazo[1,2-a]pyrimidine derivativesEnvironmentally friendly, non-toxic catalyst52-68% nih.gov

Biological Activity and Pharmacological Spectrum of 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine Derivatives

Antimicrobial Activities

Derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated a wide spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents.

Antituberculosis Activity, Including Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains

A significant area of investigation for imidazo[1,2-a]pyridine derivatives has been in the field of antituberculosis (anti-TB) research. nih.gov Certain imidazo[1,2-a]pyridine-3-carboxamides have exhibited potent activity against Mycobacterium tuberculosis (Mtb), including strains resistant to multiple and extensive drug regimens. nih.govnajah.eduresearchgate.net

One study reported a series of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that were evaluated for their in vitro anti-TB activity. najah.edu Seven of these compounds displayed minimum inhibitory concentrations (MIC₉₀) of ≤1 μM against various tuberculosis strains. najah.edu Notably, these compounds were also active against non-replicating Mtb, a crucial feature for targeting latent tuberculosis infections. nih.gov Further exploration into the structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides led to the development of compounds with even greater potency, with five derivatives showing an impressive MIC₉₀ of ≤0.006 μM against Mtb. nih.gov The introduction of bulky and more lipophilic biaryl ethers was found to enhance the potency to a nanomolar range. nih.gov

The activity of these compounds extends to highly resistant strains of tuberculosis. For instance, select 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated significant efficacy against both multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, with MIC₉₀ values ranging from 0.07 to 2.2 μM for MDR strains and 0.07 to 0.14 μM for XDR strains. nih.gov One of the leading compounds from this series showed superior activity against MDR and XDR Mtb strains (MIC₉₀ range: ≤0.03–0.8 μM) when compared to the recently approved anti-TB drug, pretomanid. nih.govresearchgate.net These compounds were also found to be non-cytotoxic against Vero cells, indicating a favorable selectivity profile. nih.gov

Table 1: Antituberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) Derivatives

Compound Type Target Strain(s) MIC Range (μM) Reference(s)
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating & Non-replicating Mtb 0.4–1.9 (MIC₉₀) nih.gov
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-TB 0.07–2.2 (MIC₉₀) nih.gov
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR-TB 0.07–0.14 (MIC₉₀) nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ethers Mtb ≤0.006 (MIC₉₀) nih.gov
Lead Imidazo[1,2-a]pyridine-3-carboxamide MDR & XDR-TB ≤0.03–0.8 (MIC₉₀) nih.govresearchgate.net
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-Sensitive Mtb 0.069–0.174 (MIC₉₀) nih.gov

Antibacterial Efficacy (e.g., against Klebsiella pneumoniae, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis)

Beyond their antitubercular properties, imidazo[1,2-a]pyridine derivatives have shown efficacy against a range of pathogenic bacteria. A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and imidazopyridine hydrazides were synthesized and tested against Klebsiella pneumoniae and Bacillus subtilis. nih.gov The results indicated that all the synthesized compounds exhibited activity against these bacterial strains. nih.gov Specifically, one of the most reactive compounds in the carboxamide series demonstrated a minimum inhibitory concentration (MIC) of 4.8 µg/mL against both Klebsiella pneumoniae and Bacillus subtilis. nih.gov Similarly, a hydrazide derivative also showed strong antimicrobial action with an MIC of 4.8 µg/mL against both strains. nih.gov

The antibacterial spectrum of these derivatives also includes Gram-positive cocci such as Staphylococcus aureus and Staphylococcus epidermidis. Some anaephene derivatives, which are structurally related to alkyl pyridinols, have shown potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, a study on 3-amino-6-floroimidazo[1,2-a]pyridine derivatives revealed their effectiveness against S. epidermidis. najah.edu Two compounds from this series were reported to kill S. epidermidis at a concentration of 62.5 µg/mL. najah.edu

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Bacterial Strain(s) Activity (MIC/MBC) Reference(s)
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide Klebsiella pneumoniae, Bacillus subtilis 4.8 µg/mL (MIC) nih.gov
Imidazopyridine hydrazide Klebsiella pneumoniae, Bacillus subtilis 4.8 µg/mL (MIC) nih.gov
3-Amino-6-floroimidazo[1,2-a]pyridine derivatives Staphylococcus epidermidis 62.5 µg/mL (MBC) najah.edu

Antiviral Potential

The antiviral properties of imidazo[1,2-a]pyridine derivatives have also been an area of active research. researchgate.net Studies have reported the synthesis and evaluation of these compounds against various viruses. For instance, certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been identified for their antiviral activity. researchgate.net Structure-activity relationship (SAR) studies on these compounds highlighted hydrophobicity as a key determinant for their antiviral efficacy. researchgate.net

Specifically, some imidazo[1,2-a]pyridines with a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV), with a therapeutic index greater than 150. These compounds also exhibited pronounced activity against the varicella-zoster virus (VZV). Additionally, some derivatives have been noted for their potential as anti-HIV agents. researchgate.net

Antifungal Properties

The pharmacological spectrum of imidazo[1,2-a]pyridine derivatives extends to antifungal activity. Research has shown that these compounds can be effective against pathogenic fungi, particularly Candida species.

In one study, eight new tetrahydroimidazo[1,2-a]pyridine derivatives were synthesized and screened for their antifungal effects against a panel of ten human pathogenic Candida species, including Candida albicans, Candida glabrata, and Candida krusei. Among the tested compounds, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene) exhibited very strong inhibitory activity, with MIC values as low as 0.016 mg/mL against the screened Candida species. Importantly, this compound showed no in vitro toxicity at concentrations up to 25 µg/mL, suggesting selective antifungal activity.

Another study focused on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and their activity against a resistant strain of Candida albicans. Four of the ten synthesized derivatives were found to be active, with one compound showing particular potency with an MIC of 41.98 μmol/L.

Anticancer and Anti-proliferative Effects

Imidazo[1,2-a]pyridine-based compounds have emerged as a promising class of potential anticancer therapeutics due to their significant inhibitory effects on the proliferation and migration of various cancer cells. These compounds have demonstrated cytotoxic and anti-proliferative activities against a range of cell lines, including those from breast, cervical, liver, and lung cancers.

In a study investigating three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line, two of the compounds, IP-5 and IP-6, showed strong cytotoxic effects with IC₅₀ values of 45 µM and 47.7 µM, respectively. Further investigation into the mechanism of action of IP-5 revealed that it induces cell cycle arrest, as indicated by increased levels of p53 and p21 proteins. Moreover, IP-5 was found to trigger the extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8, as well as an increase in PARP cleavage. The compound also led to a reduction in the levels of pAKT, suggesting an inhibition of the Akt signaling pathway.

The anti-inflammatory properties of these derivatives can also contribute to their anticancer potential. One novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines.

Enzyme and Receptor Modulatory Activities

Derivatives of 2,3-dimethylimidazo[1,2-a]pyridin-8-amine have been shown to modulate the activity of various enzymes and receptors, highlighting their potential for treating a range of conditions.

One notable activity is the selective inhibition of cyclooxygenase (COX) enzymes. The compound 2,8-dimethylimidazo[1,2-a]pyridin-3-amine (B1419910) has been investigated for its role as a selective inhibitor of COX-2 over COX-1. This selectivity is crucial for minimizing the side effects commonly associated with non-selective COX inhibitors. The proposed mechanism involves the binding of the compound to the active site of COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins (B1171923) and consequently reducing inflammation.

Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as modulators of the GABA-A receptor. Specifically, an 8-fluoroimidazo[1,2-a]pyridine (B164112) derivative has been shown to act as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) in a known allosteric modulator ligand of the GABA-A receptor. This demonstrates the utility of the imidazo[1,2-a]pyridine scaffold in designing ligands for this important central nervous system target.

The anti-inflammatory effects of these compounds are also linked to their modulation of key signaling pathways. A novel imidazo[1,2-a]pyridine derivative was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. The compound diminished the DNA-binding activity of NF-κB, a key regulator of inflammation.

CBP/EP300 Bromodomain Inhibition

The cyclic AMP response element-binding protein (CBP) and the E1A binding protein p300 (EP300) are closely related bromodomain-containing proteins that function as transcriptional co-activators. nih.gov Their bromodomains recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in regulating gene expression. Dysregulation of CBP/EP300 activity has been linked to various pathologies, including cancer, making them significant non-BET (Bromodomain and Extra-Terminal domain) targets for therapeutic development. nih.govnih.gov

Researchers have developed dimethylisoxazole-attached imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of CBP/EP300. nih.govnih.gov Through a highly efficient two-step synthetic route and molecular modeling, structure-activity relationship (SAR) studies were conducted to optimize the selective targeting of CBP/EP300. nih.gov This effort led to the identification of a potent and selective inhibitor, UMB298, which demonstrates significant selectivity for CBP over other bromodomains like BRD4. nih.govnih.gov The development of such inhibitors provides valuable chemical probes to further investigate the role of CBP/EP300 in disease pathogenesis. nih.gov

CompoundTargetIC50 (nM)Selectivity
UMB298 CBP72>72-fold vs BRD4 (IC50 5193 nM) nih.govnih.gov

Protein Kinase Inhibition (e.g., CDK2, CDK1)

The aminoimidazo[1,2-a]pyridine nucleus has been identified as a novel structural class for inhibitors of protein serine/threonine kinases, particularly cyclin-dependent kinases (CDKs). scispace.com These compounds act as ATP-competitive inhibitors, binding to the catalytic subunit of the kinases. scispace.com Dysregulation of CDKs, such as CDK1 and CDK2, is a hallmark of many cancers, making them attractive targets for therapeutic intervention. researchgate.netrsc.orgnih.gov

Structure-based design has been employed to optimize the imidazo[1,2-a]pyridine scaffold to generate potent and selective CDK2 inhibitors. scispace.com For instance, compound 1d from one study was found to be a potent inhibitor of CDK2 with an IC50 of 28 nM, while showing weaker inhibition against CDK1 and CDK4. scispace.com Further studies have explored 2-aminoimidazo[1,2-a]pyridine derivatives that strongly inhibit either CDK1 or CDK2. researchgate.net The co-crystal structures of lead compounds with CDK2 have revealed a unique binding mode within the ATP pocket, providing a basis for further medicinal chemistry efforts to develop effective cancer treatments. scispace.com Another study identified compound LB-1 , with an imidazo[1,2-a]pyridine framework, as a highly selective CDK9 inhibitor with an IC50 value of 9.22 nM. nih.gov

CompoundTarget KinaseIC50 (nM)Notes
1d CDK228Weaker inhibitor of CDK4 (464 nM) and CDK1 (143 nM) scispace.com
1a CDK2320Initial lead compound scispace.com
1b CDK2120Optimized lead compound scispace.com
LB-1 CDK99.22Highly selective CDK9 inhibitor nih.gov

Mycobacterial ATP Synthase Inhibition

Mycobacterial ATP synthase, a crucial enzyme for generating ATP, has been validated as a key target for anti-tuberculosis drugs, notably with the approval of bedaquiline (B32110). nih.gov Research into new inhibitors has led to the discovery of imidazo[1,2-a]pyridine-based compounds that potently inhibit this enzyme. rsc.org

One class, the imidazo[1,2-a]pyridine ethers (IPE), was identified through high-throughput screening and found to be potent and selective inhibitors of mycobacterial ATP synthesis. nih.govrsc.org Medicinal chemistry efforts established a robust structure-activity relationship, leading to compounds with nanomolar potency in ATP synthesis inhibition assays (IC50 <0.02 µM) and significant anti-mycobacterial activity (MIC80 <0.5 µM). rsc.org Another class of imidazo[1,2-a]pyridine derivatives, squaramides (SQA), also demonstrated potent inhibition of mycobacterial ATP synthase. nih.govembopress.org Characterization of resistant mutants confirmed ATP synthase as the molecular target for squaramides, which bind to a different site than diarylquinolines like bedaquiline. nih.govembopress.org This lack of cross-resistance suggests a potential advantage in combating drug-resistant tuberculosis strains. nih.gov Furthermore, imidazopyridines have been shown to deplete intracellular ATP levels in M. tuberculosis, consistent with inhibition of the electron transport chain. researchgate.net

Compound ClassTargetPotencyMechanism
Imidazo[1,2-a]pyridine Ethers (IPE) Mycobacterial ATP SynthaseIC50 <0.02 µM; MIC80 <0.5 µM rsc.orgSelective inhibition of ATP synthesis nih.govrsc.org
Squaramides (SQA) Mycobacterial ATP SynthaseNanomolar potency nih.govBinds to a novel site on ATP synthase nih.govembopress.org

Mycobacterial Glutamine Synthetase (MtGS) Inhibition

Mycobacterium tuberculosis glutamine synthetase (MtGS) is an essential enzyme for the growth of the bacterium, playing a key role in nitrogen metabolism and cell wall biosynthesis. mdpi.comnih.gov This makes it a promising target for the development of new anti-tuberculosis drugs. mdpi.com

3-Amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like MtGS inhibitors. mdpi.comcapes.gov.brnih.gov These compounds were discovered through high-throughput screening and subsequently optimized. mdpi.com A series of these derivatives were synthesized to explore the structure-activity relationships by varying substituents on the pyridine (B92270) and phenyl rings. capes.gov.brnih.gov This work led to the identification of highly potent inhibitors, such as compound 4n , which exhibited an IC50 of 0.38 µM. capes.gov.brnih.gov Another compound, 28 , showed an IC50 of 4.9 µM. mdpi.com Molecular docking studies have confirmed that these compounds can fit well into the ATP-binding site of the MtGS complex. rsc.org

CompoundTargetIC50 (µM)
4n MtGS0.38 capes.gov.brnih.gov
31 MtGS1.6 rsc.org
28 MtGS4.9 mdpi.com

Mycobacterial Pantothenate Synthetase (PS) Inhibition

Pantothenate synthetase (PS) is another vital enzyme for the survival of Mycobacterium tuberculosis (Mtb), involved in the biosynthesis of pantothenate (vitamin B5), a precursor of coenzyme A. nih.govbohrium.com The inhibition of Mtb PS presents a viable strategy for developing new antitubercular agents. nih.gov

Researchers have identified 2-methylimidazo[1,2-a]pyridine-3-carboxamides and carbohydrazides as inhibitors of Mtb PS. rsc.orgnih.gov Starting from a lead compound identified through virtual screening of an antitubercular compound database, a series of novel analogues were synthesized and evaluated. nih.govbohrium.com Among these, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b ) was found to be the most active, with an IC50 of 1.90 µM against Mtb PS and a minimum inhibitory concentration (MIC) of 4.53 µM against the whole Mtb organism, while showing no cytotoxicity. nih.govbohrium.com Computational docking studies suggest these compounds interact with key residues in the active site of pantothenate synthetase, such as Gly158 and Met195. openpharmaceuticalsciencesjournal.com

CompoundTargetIC50 (µM)MIC (µM)
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) Mtb PS1.90 nih.govbohrium.com4.53 nih.govbohrium.com
Compound 7 Mtb PS-4.53 nih.gov

Tumor Necrosis Factor Converting Enzyme (TACE) Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine, and its production is mediated by the TNF-α Converting Enzyme (TACE), also known as ADAM17. mdpi.com Inhibition of TACE is a therapeutic strategy for various inflammatory conditions. nih.gov

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of TNF-α expression. nih.gov Specifically, novel hexahydroimidazo[1,2-a]pyridines were synthesized and evaluated for their ability to inhibit the inducible TNF-α promoter activity in T cells. nih.gov The methyl ester 3b was identified as the most potent compound in this series, inhibiting TNF-α driven reporter gene expression with an IC50 of 3.6 µM. nih.gov It also inhibited TNF-α production in myelomonocytic U937 cells with an IC50 of 4.6 µM. nih.gov Additionally, 2,3-substituted imidazo[1,2-a]pyridine derivatives have been reported to have potent selectivity against TACE. researchgate.net

CompoundActivityCell LineIC50 (µM)
Methyl ester 3b TNF-α reporter gene inhibitionJurkat T cells3.6 nih.gov
Methyl ester 3b TNF-α production inhibitionU937 cells4.6 nih.gov

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including transcription, metabolism, and genome stability. researchgate.net The inhibition of certain sirtuins, such as SIRT1, is of therapeutic interest for treating diseases like cancer. researchgate.netnih.gov

Inspired by the sirtuin modulating ability of related heterocyclic structures, the imidazo[1,2-a]pyridine framework has been explored for the design of new sirtuin inhibitors. researchgate.net A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated in silico and in vitro for their inhibitory properties against SIRT1, SIRT2, and SIRT3. Docking studies indicated that these compounds could selectively inhibit sirtuins, with compound 4a showing potential selective inhibition of SIRT1 over SIRT2 and SIRT3. researchgate.net In vitro assays confirmed these findings, with several compounds demonstrating significant SIRT1 inhibition at a concentration of 10 µM. researchgate.net

CompoundTarget% Inhibition at 10 µM
3x SIRT166.7 ± 2.1 researchgate.net
4a SIRT176.8 ± 1.3 researchgate.net
4b SIRT151.9 ± 3.0 researchgate.net
4c SIRT170.1 ± 1.9 researchgate.net

Other Significant Pharmacological Applications

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins. evitachem.com The compound 2,8-dimethylimidazo[1,2-a]pyridin-3-amine, for instance, has been investigated as a selective inhibitor of COX enzymes. evitachem.com

In a study focused on developing novel anti-inflammatory agents, two series of benzimidazole (B57391) and imidazopyridine derivatives were synthesized and evaluated. nih.gov The imidazopyridine series generally showed stronger anti-inflammatory activity than the benzimidazoles in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Specifically, compound X12, an imidazopyridine derivative, not only inhibited the release of inflammatory cytokines like TNF-α and IL-6 but also provided significant protection against LPS-induced septic death in mouse models. nih.gov This highlights the potential of the imidazopyridine core in developing treatments for acute inflammatory diseases like sepsis. nih.gov

Compound SeriesModelKey Findings
Imidazopyridines (e.g., X12) LPS-stimulated macrophages; Sepsis mouse modelStronger inhibition of TNF-α and IL-6 release compared to benzimidazoles; X12 showed protection against septic death. nih.gov
2,8-dimethylimidazo[1,2-a]pyridin-3-amine N/A (Enzymatic)Investigated as a selective inhibitor of COX-1 and COX-2 enzymes. evitachem.com

The imidazo[1,2-a]pyridine and related fused pyrimidine (B1678525) structures are present in compounds with known central nervous system activity, including anticonvulsant effects. Drugs such as fasiplon (B34810) and taniplon, which contain the imidazo[1,2-a]pyrimidine scaffold, have been developed as anxiolytic and anticonvulsant agents. beilstein-journals.org

A study evaluating various pyrroloimidazopyridines demonstrated their potential as anticonvulsants in a mouse model genetically susceptible to sound-induced seizures. nih.gov The research compared different series and found that the anticonvulsant effect of certain pyrroloimidazopyridines was, in some instances, comparable to established drugs like phenytoin (B1677684). nih.gov Another research effort described the synthesis of new bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit, which were evaluated for neurotropic activity. mdpi.com Several of these compounds exhibited high anticonvulsant activity against pentylenetetrazole-induced seizures, proving superior to the reference drug ethosuximide. mdpi.com

Compound ClassModelActivity
Pyrroloimidazopyridines DBA/2 mice (sound-induced seizures)Anticonvulsant effect comparable to phenytoin in some cases. nih.gov
Bicyclic pyridine-triazole hybrids Pentylenetetrazole (PTZ) seizure modelAnti-PTZ activity ranging from 20% to 80%; superior to ethosuximide. mdpi.com
Imidazo[1,2-a]pyrimidines (Fasiplon, Taniplon) N/A (Drug profile)Known anxiolytic and anticonvulsant drugs. beilstein-journals.org

The imidazo[1,2-a]pyridine nucleus is a recognized pharmacophore in the development of new treatments for leishmaniasis, a parasitic disease. nih.gov A structure-activity relationship (SAR) study focusing on the 2- and 8-positions of the 3-nitroimidazo[1,2-a]pyridine (B1296164) ring led to the discovery of a hit compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. mdpi.com This derivative showed potent activity against the intracellular amastigote stage of Leishmania infantum (EC₅₀ = 3.7 µM) and displayed low cytotoxicity, making it a strong candidate for further in vivo studies. mdpi.com

Another study reported the synthesis of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides. sci-hub.senih.gov Screening of these compounds against Leishmania major parasites identified five derivatives with significant antileishmanial activity. sci-hub.senih.gov Furthermore, research has identified 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine as a potent agent against the amastigote stages of L. major, with an inhibitory concentration (IC₅₀) of 4 μM. nih.gov

CompoundLeishmania SpeciesActivity
6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine L. infantum (intracellular amastigotes)EC₅₀ = 3.7 µM. mdpi.com
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine L. major (amastigotes)IC₅₀ = 4 µM. nih.gov
Imidazo-[1,2-a]-pyridine-triazole analogues (e.g., 8d, 8f, 8j, 10b, 10d) L. majorFive compounds showed significant activity. sci-hub.senih.gov

Fused pyridine and pyrimidine heterocyclic systems are being explored for their potential as antidiabetic agents. Research into pyrazolo[3,4-b]pyridine derivatives has yielded compounds with notable inhibitory activity against the α-amylase enzyme, a key target in managing hyperglycemia. mdpi.com A series of these derivatives, synthesized via Suzuki cross-coupling, showed that hydrazide derivatives, in particular, had low IC₅₀ values, indicating remarkable antidiabetic potential. mdpi.com

In a separate line of research, analogs of the known antidiabetic agent BL 11282 were designed based on a pyrrolo[2,3-b]pyridine scaffold. nih.gov Two series of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines and thieno[2,3-b]pyridines were synthesized and evaluated for their ability to promote glucose-dependent insulin (B600854) secretion in a RIN5F cell-based assay. nih.gov The most potent compounds from each series, 2c and 3c, demonstrated dose-dependent insulin secretion and significant glucose reduction in vivo in C57BL/6J mice, proving to be more potent than the reference compound BL 11282. nih.gov

Compound SeriesTarget/ModelKey Findings
Pyrazolo[3,4-b]pyridine-carbohydrazides α-amylase enzymeHydrazide derivatives showed low IC₅₀ values and remarkable inhibitory activity. mdpi.com
2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines (e.g., 2c) RIN5F cells; C57BL/6J miceShowed dose-dependent insulin secretion and significant in vivo glucose reduction; more potent than BL 11282. nih.gov

The imidazo[1,2-a]pyridine core is the foundational structure for a class of potent gastric acid secretion inhibitors that function by inhibiting the H⁺/K⁺-ATPase pump, also known as the proton pump. nih.gov One of the pioneering compounds in this class was Sch 28080 [3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine]. nih.gov Subsequent research focused on finding successors with similar or improved pharmacological profiles. nih.gov

This led to the identification of several related compounds where an amino group serves as a surrogate for the 3-cyanomethyl substituent of the original prototype. nih.gov For example, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine was found to have an antisecretory and cytoprotective profile comparable to that of Sch 28080. nih.gov These compounds represent a class of reversible proton pump inhibitors (PPIs), also known as potassium-competitive acid blockers (P-CABs), which offer a different mechanism from the irreversible inhibition of traditional PPIs like omeprazole. nih.govpressbooks.pub

Further studies have expanded on this scaffold, leading to the development of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives. nih.gov Certain compounds in this series, such as 2-amino-6-[2-(7-methoxy-3-methylimidazo[1,2-a]pyridin-2-yl)ethyl] benzoxazole, were found to have potent gastric antisecretory and cytoprotective activity, acting as histamine (B1213489) H₂-receptor antagonists. nih.gov

Compound/ClassMechanism of ActionKey Findings
Sch 28080 and analogues H⁺/K⁺-ATPase (Proton Pump) InhibitionPotent gastric antisecretory and cytoprotective properties. nih.gov
3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine H⁺/K⁺-ATPase (Proton Pump) InhibitionAntisecretory/cytoprotective profile comparable to Sch 28080. nih.gov
Imidazo[1,2-a]pyridinylalkylbenzoxazoles Histamine H₂-receptor antagonismPotent antisecretory and cytoprotective activity. nih.gov

Cardiotonic Effects

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their potential in treating acute heart failure. nih.gov A notable example is Olprinone, a compound that demonstrates significant positive inotropic and vasodilating effects. nih.gov

Olprinone functions as a selective phosphodiesterase III (PDE III) inhibitor. epa.gov This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn enhances myocardial contractility. epa.gov Studies have shown that Olprinone can improve both systolic and diastolic functions in failing hearts. epa.gov

Research involving the direct intracoronary infusion of Olprinone in patients with coronary artery disease and hypertensive heart disease has provided quantitative insights into its cardiotonic activity. The study evaluated the change in the end-systolic pressure-volume relationship (Emax), a measure of myocardial contractility that is independent of preload and afterload. The results indicated a significant increase in Emax at specific infusion rates.

Table 1: Effect of Intracoronary Infusion of Olprinone on Cardiac Parameters

Infusion Rate (µg/min) Change in Emax Effect on Peak +dP/dt Effect on LVEDP
2.5 Not significant Not significant Not significant
5.0 Not significant Increased Decreased significantly
7.5 Increased significantly Increased Decreased significantly

This table is based on data from a study on the effects of intracoronary infusion of Olprinone.

Furthermore, plasma concentrations of Olprinone that elicit vasodilatory or cardiotonic effects have been identified, with a concentration of 106.7 ng/mL (0.35 µmol/L) associated with its cardiotonic action. rsc.org

Calcium Channel Blocker Activity

The imidazo[1,2-a]pyridine framework has been associated with calcium channel blocking activity in a number of reviews on the topic. Calcium channel blockers (CCBs) are a well-established class of drugs for managing conditions such as hypertension and angina. scirp.org While the potential for imidazo[1,2-a]pyridine derivatives to act as CCBs is noted, detailed in vitro studies with specific IC50 values for derivatives of this compound are not extensively detailed in the reviewed literature. The primary focus of research on calcium channel blockade has often been on other heterocyclic structures, such as dihydropyridines. nih.govnih.gov However, the general pharmacological interest in imidazo[1,2-a]pyridines continues to suggest this as a potential area for future investigation. nih.gov

Anti-HIV Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of novel anti-HIV agents. nih.govrsc.org Research has demonstrated that derivatives of this structure can exhibit potent inhibitory activity against both HIV-1 and HIV-2.

One area of investigation involves the synthesis of Imidazo[1,2-a]pyridine-Schiff base derivatives. In a study evaluating their antiviral properties, a specific derivative, compound 4a , was tested in MT-4 cells. The results showed notable activity against both major strains of the human immunodeficiency virus.

Another successful approach has been the development of Chalcone-based imidazo[1,2-a]pyridine derivatives. In vitro assays using the MTT method identified several compounds with moderate to excellent inhibitory potency against the wild-type HIV-1 strain. Two compounds in particular, 8i and 8k , demonstrated robust activity with double-digit nanomolar EC50 values.

The clinical relevance of this scaffold is highlighted by the development of GSK812397, a drug containing the imidazo[1,2-a]pyridine unit for the treatment of HIV infection. nih.gov

Table 2: Anti-HIV Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Virus Strain EC50 Reference
4a (Schiff base derivative) HIV-1 82.02 µg/mL
4a (Schiff base derivative) HIV-2 47.72 µg/mL
8i (Chalcone derivative) HIV-1 (WT) 59.5 nM
8k (Chalcone derivative) HIV-1 (WT) 54.8 nM

This table summarizes the 50% effective concentration (EC50) values for select imidazo[1,2-a]pyridine derivatives against HIV strains.

Structure Activity Relationship Sar and Structural Optimization for 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine Derivatives

General Principles of SAR for Imidazo[1,2-a]pyridine (B132010) Derivatives

The imidazo[1,2-a]pyridine scaffold is widely recognized in medicinal chemistry as a "privileged structure". researchgate.netnih.gov This designation stems from its recurring presence in molecules exhibiting a wide array of biological activities, making it a promising starting point for the development of new therapeutic agents. researchgate.netnih.gov Imidazo[1,2-a]pyridine derivatives are known to possess diverse pharmacological properties, including antiviral, antibacterial, anti-inflammatory, and antitumor activities. nih.govnih.govnih.govresearchgate.net

The versatility of this scaffold is attributed to its unique structural and electronic properties. nih.gov The fused bicyclic system, containing a bridgehead nitrogen atom, provides a rigid framework that can be strategically functionalized at various positions to modulate its interaction with biological targets. mdpi.comrsc.org The structural similarity of the imidazopyridine core to naturally occurring purines allows these derivatives to interact with a variety of enzymes and receptors within living systems. mdpi.com SAR studies are crucial for understanding how different substituents on the imidazo[1,2-a]pyridine ring system influence its biological profile, guiding medicinal chemists in the design of more potent and selective compounds. nih.gov

Systematic Modification Strategies for the 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine Scaffold

Substituent Effects at C2, C3, and C6 Positions of the Imidazopyridine Ring

Modifications at the C2, C3, and C6 positions of the imidazo[1,2-a]pyridine ring have been shown to significantly influence biological activity.

C2 Position: The substituent at the C2 position plays a critical role in determining the potency of the molecule. For instance, in a series of imidazopyridinium analogs, the elimination of a methyl group at the C2 position led to a significant reduction in antagonist activity, with a 3 to 25-fold decrease observed. nih.gov The nature of the C2 substituent also strongly influences antiviral activity against human cytomegalovirus (HCMV). researchgate.net While alkyl groups at this position slightly increased anti-HCMV activity, they also tended to increase cytotoxicity. researchgate.net The exploration of different amine substituents at the C2 position has also been a strategy to modulate potency and physicochemical properties. tandfonline.com

C3 Position: The C3 position is often targeted for functionalization. The reactivity of this position is influenced by the electronic nature of the substituents on the scaffold; electron-rich groups tend to favor reactions at C3, whereas electron-poor groups can diminish reactivity. nih.gov Introduction of a diphenyl phosphino (B1201336) group at the C3 position has been achieved through electrophilic aromatic substitution, highlighting a viable method for modification. nih.gov

The following table summarizes the observed effects of substituents at these positions.

Position Substituent Observed Effect on Activity Reference
C2 Elimination of Methyl 3 to 25-fold reduction in antagonist activity nih.gov
C2 Alkyl Group Slight increase in anti-HCMV activity, but also increased cytotoxicity researchgate.net
C3 Electron-rich Groups Favored reactivity for functionalization nih.gov
C3 Electron-poor Groups Diminished reactivity for functionalization nih.gov
C6 Steric Hindrance Potential for loss of activity (inferred from related scaffolds) e3s-conferences.org

Impact of Amide Linkages and Their Side Chain Characteristics (Linearity, Lipophilicity, Carbon Spacers)

The introduction of an amide linkage, particularly at the C8 position, has been a fruitful strategy for developing novel derivatives. The characteristics of the side chain attached to this amide group are critical determinants of activity.

A study focused on imidazo[1,2-a]pyridine-8-carboxamides identified this class as a novel lead for antimycobacterial agents through whole-cell screening against Mycobacterium tuberculosis. nih.gov The optimization of these compounds involved a detailed evaluation of the structure-activity relationship, which included modifying the side chain of the carboxamide. nih.gov While specific details on linearity, lipophilicity, and carbon spacers for the 8-carboxamide series are part of ongoing optimization, other studies on related imidazopyridines have shown that such properties are crucial. For instance, in a different series, increasing the carbon chain length of a substituent to an ethyl or phenyl group had a detrimental effect on activity, whereas hydrogen or methyl groups were favorable. nih.gov This suggests that the size and lipophilicity of the side chain attached to the amide at C8 are likely to be key factors in modulating the biological profile of this compound derivatives.

Importance of Bridgehead Nitrogen and Directly Attached Aromatic Rings for Activity

The bridgehead nitrogen atom is a defining feature of the imidazo[1,2-a]pyridine scaffold and is crucial for its chemical properties and biological activity. rsc.orgnih.govrsc.org This nitrogen atom is part of a fused heterocyclic system that confers a specific three-dimensional shape to the molecule, influencing how it binds to biological targets. nih.gov The nitrogen atom within the imidazole (B134444) portion of the scaffold can also act as a ligand, coordinating with metal ions, which can be relevant for certain biological interactions. nih.gov

The presence of an aromatic ring directly attached to the imidazopyridine core is also a significant factor. For example, in a series of imidazo[4,5-b]pyridines, the presence of a phenyl ring was a key structural component for their antiproliferative activity. mdpi.com The nature and substitution pattern of this attached aromatic ring can dramatically alter the compound's efficacy.

Role of Halogenation in Modulating Biological Activity

The introduction of halogen atoms into the structure of imidazo[1,2-a]pyridine derivatives is a well-established strategy for enhancing biological activity. researchgate.net Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its potency and pharmacokinetic properties.

Research has shown that the presence of halogens can lead to a significant increase in biological activity. For example:

The incorporation of a 4-fluoro or 2,4-difluoro group into a series of 2,6,8-substituted imidazopyridines resulted in a substantial increase in their potency as PI3Kα inhibitors. tandfonline.com

In another study, derivatives with bromo-fluoro substituents exhibited significantly enhanced antibacterial activity compared to other substituted analogs. nih.gov

Bromo-substituted imidazo[4,5-b]pyridines have also been shown to possess promising antiproliferative potential. mdpi.com

The following table highlights the impact of halogenation on the activity of imidazopyridine derivatives.

Halogen Substituent Position/Context Observed Effect on Activity Reference
4-Fluoro or 2,4-Difluoro Phenylsulfonamide at C8 Substantial increase in potency (PI3Kα inhibition) tandfonline.com
Bromo-fluoro General substitution Significant enhancement of antibacterial activity nih.gov
Bromo Pyridine (B92270) nucleus Promising antiproliferative activity mdpi.com

Influence of Ring Substitutions (e.g., Dibromo vs. Hydrogen at C8) on Activity

Substitutions on the pyridine portion of the imidazo[1,2-a]pyridine ring system, such as at the C8 position, are critical for modulating biological activity. The nature of the substituent at this position can lead to profound differences in efficacy.

Scaffold Hopping and Lead Compound Derivatization Strategies

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. researchgate.net Strategies to discover novel therapeutic agents often involve either modifying the existing scaffold through derivatization or replacing the core structure entirely via scaffold hopping while aiming to retain key binding interactions.

Scaffold hopping involves replacing a compound's core structure with a different one, with the goal of identifying novel molecules that have improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetics. In the context of imidazo[1,2-a]pyridine analogues, this strategy has been employed to develop new antituberculosis agents. For instance, researchers have replaced the fused imidazo[1,2-a]pyridine framework with other bicyclic systems, such as pyrazolo[1,5-a]pyridines, to find new compounds that target the QcrB complex in Mycobacterium tuberculosis. rsc.org Another example involved the successful scaffold-hopping of aurones to create 2-arylideneimidazo[1,2-a]pyridinones, which showed potent anticancer activity as topoisomerase IIα inhibitors. nih.gov This demonstrates that alternative heterocyclic systems can mimic the biological activity of the original imidazo[1,2-a]pyridine core. rsc.orgnih.gov

Lead compound derivatization is a more conservative approach, where the core scaffold is maintained, and modifications are made to its peripheral substituents. This strategy is guided by SAR to enhance the compound's interaction with its biological target. For derivatives of this compound, research has focused on substitutions at the 2, 6, and 8-positions to develop potent PI3Kα inhibitors for cancer therapy. semanticscholar.org Specific synthetic schemes have been developed to introduce various functional groups. For example, the 8-amino group of methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has been alkylated with substituted benzyl (B1604629) bromides to create new derivatives. google.com Further modifications, such as the hydrolysis of an ester group at the 6-position to a carboxylic acid, followed by reaction with hydrazine (B178648), have been used to generate carbohydrazide (B1668358) derivatives, expanding the chemical diversity for biological screening. google.com These systematic modifications allow for the fine-tuning of the molecule's properties. semanticscholar.org

Development of Structure-Property Relationships (SPR) in Compound Series

The development of Structure-Property Relationships (SPR) is crucial for optimizing a lead compound into a viable drug candidate. SPR studies correlate specific structural features of a molecule with its physicochemical and pharmacokinetic properties, such as solubility, permeability, metabolic stability, and target activity.

In a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives designed as PI3Kα inhibitors, systematic SAR studies led to the identification of key structural features that govern efficacy and properties. semanticscholar.org Researchers synthesized a library of compounds by modifying the substituents at the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine ring and evaluated their inhibitory activity against the PI3Kα enzyme. semanticscholar.org

The investigation revealed that specific substitutions were critical for potency. For example, compound 35 from this series, which has a methyl group at C2, a specific amide at C8, and a substituted phenyl ring at C6, was identified as the most promising compound with an IC₅₀ of 150 nM against PI3Kα. semanticscholar.org Further in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation of compound 35 demonstrated that it was metabolically stable in both rat and human liver microsomes, was highly permeable in a PAMPA (Parallel Artificial Membrane Permeability Assay), and did not significantly inhibit major CYP450 enzymes. semanticscholar.org This favorable profile highlights a successful SPR optimization, where structural modifications at the 8-position were intended to improve solubility and provide an essential hydrogen bond interaction for PI3Kα activity. semanticscholar.org

The data below illustrates the SAR for a selection of these imidazo[1,2-a]pyridine derivatives, showing how changes in the substituents at positions R1, -NR2R3, and Ar affect the PI3Kα inhibitory activity.

Table based on data from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives. semanticscholar.org

This systematic approach, combining targeted synthesis with biological and pharmacokinetic testing, allows for the establishment of clear SPR, guiding the rational design of new derivatives with improved, drug-like properties.

Molecular Mechanisms of Action and Target Identification for 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine Derivatives

Elucidation of Cellular and Molecular Targets

The therapeutic potential of imidazo[1,2-a]pyridine (B132010) derivatives stems from their ability to interact with a variety of specific biological molecules and pathways, leading to defined cellular responses.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of several key enzymes across different biological systems.

Protein Kinases: This class of enzymes is a frequent target for imidazo[1,2-a]pyridine derivatives. Various analogues have demonstrated inhibitory activity against phosphoinositide 3-kinase (PI3K), the mammalian target of rapamycin (B549165) (mTOR), FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinases (CDKs). nih.govnih.govnih.gov For instance, a series of PI3Kα/mTOR inhibitors were developed using the imidazo[1,2-a]pyridine core, with some compounds showing potencies in the nanomolar range in cellular assays. nih.gov Another derivative, compound 24 , was identified as a potent FLT3 inhibitor, active against both wild-type and clinically relevant mutant forms of the kinase. nih.gov Furthermore, studies have reported the inhibition of DYRK1A and CLK1, with the most active compound, 4c , showing IC50 values of 0.7 μM and 2.6 μM, respectively. rsc.org

ATP Synthase: The inhibition of adenosine (B11128) triphosphate (ATP) synthase has been validated as a key strategy, particularly in the context of Mycobacterium tuberculosis (Mtb). nih.gov Two distinct series, imidazo[1,2-a]pyridine ethers (IPE) and squaramides (SQA), have been discovered as potent inhibitors of mycobacterial ATP synthesis. nih.govnih.gov Characterization of resistant mutants confirmed that ATP synthase is the molecular target for the squaramide series. nih.govnih.gov

Glutamine Synthetase: Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors of Mycobacterium tuberculosis glutamine synthetase (MtGS). One of the most potent compounds in this series, 4n , exhibited an IC50 of 0.38 µM, which is significantly more potent than known inhibitors like L-methionine-SR-sulfoximine.

Pantothenate Synthetase: In the search for new antitubercular agents, 2-methylimidazo[1,2-a]pyridine-3-carboxamides were identified as inhibitors of mycobacterial pantothenate synthetase (PS). nih.gov The most active compound, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b ), showed an IC50 of 1.90 µM against Mtb PS. nih.gov

Sirtuins: The imidazo[1,2-a]pyridine framework has been explored for its potential to inhibit sirtuins, a class of NAD-dependent deacetylases. In silico and subsequent in vitro studies revealed that certain derivatives could selectively inhibit sirtuin isoforms. For example, compound 4a demonstrated selective inhibition of SIRT1, while compound 3x was specified for selective SIRT3 inhibition.

TACE and 2,2-dialkylglycine decarboxylase: Extensive literature searches did not yield specific studies demonstrating the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE) or 2,2-dialkylglycine decarboxylase by derivatives of 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine or related imidazo[1,2-a]pyridines.

Table 1: Imidazo[1,2-a]pyridine Derivatives as Enzyme Inhibitors

Compound/Series Target Enzyme Organism/Cell Line Measured Potency (IC₅₀/MIC)
Compound 4c CLK1, DYRK1A - 0.7 µM, 2.6 µM
Imidazo[1,2-a]pyridine Ethers (IPE) ATP Synthase M. tuberculosis Nanomolar range
Squaramides (SQA) ATP Synthase M. tuberculosis Nanomolar range
Compound 4n Glutamine Synthetase (MtGS) M. tuberculosis 0.38 µM
Compound 5b Pantothenate Synthetase (PS) M. tuberculosis 1.90 µM (IC₅₀), 4.53 µM (MIC)
Compound 4a Sirtuin 1 (SIRT1) - 76.8 ± 1.3% inhibition at 10 µM
Tertiary alcohol 18 PI3Kα Cellular Assay <100 nM

Beyond direct enzyme inhibition, imidazo[1,2-a]pyridine derivatives modulate key signaling pathways. A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This compound diminished the DNA-binding activity of NF-κB. nih.gov The PI3K/mTOR pathway is another significant target, with several imidazopyridine derivatives designed to inhibit this critical signaling cascade involved in cell growth and angiogenesis. nih.gov Additionally, some derivatives have been shown to function as GABAA receptor benzodiazepine (B76468) binding site ligands, indicating potential applications in neuroscience.

The oxidative phosphorylation (OxPhos) pathway, crucial for energy generation in pathogens like M. tuberculosis, is a key target for imidazo[1,2-a]pyridines.

Complex III (Cytochrome bcc Oxidase): The QcrB subunit of the cytochrome bcc complex is the target of the clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide. High-throughput screening identified several imidazo[1,2-a]pyridines as potent inhibitors of Mtb, and whole-genome sequencing of resistant mutants revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target.

Cytochrome bd Oxidase: This enzyme serves as a compensatory pathway for energy production in Mtb, especially when the primary cytochrome bcc complex is inhibited. Consequently, it has emerged as a promising target for new antitubercular drugs. Computational studies have been employed to design novel imidazopyridines that specifically inhibit cytochrome bd oxidase, with one lead candidate showing a better docking score than reported inhibitors.

Table 2: Imidazo[1,2-a]pyridine Derivatives Targeting Oxidative Phosphorylation

Compound/Series Target Component Organism Mechanism/Note
Telacebec (Q203) Complex III (QcrB subunit) M. tuberculosis Clinical candidate (Phase II)
IP Inhibitors (1, 3, 4) Complex III (QcrB subunit) M. bovis BCG Resistance mapped to T313A mutation in qcrB
Compound 255 Cytochrome bd Oxidase M. tuberculosis Identified via computational design; promising lead

Induction of Specific Biological Processes (e.g., Apoptosis)

Several imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov A novel compound, La23 , was found to reduce the viability of HeLa cells by inducing apoptosis through the p53/Bax-mediated mitochondrial pathway. Treatment with La23 led to a reduced mitochondrial membrane potential and increased expression of apoptotic proteins like p53, Bax, and cleaved caspase-3. Another derivative, MIA, was suggested to induce apoptosis by suppressing the IL-6/STAT3 signaling pathway, which in turn suppressed the expression of the anti-apoptotic protein Bcl-2 and increased the pro-apoptotic protein BAX. nih.gov

Pharmacological Pathway Modulation (e.g., Gastric Acid Secretion Pathway)

A significant pharmacological application of imidazo[1,2-a]pyridine derivatives is the inhibition of gastric acid secretion. These compounds function as potassium-competitive acid blockers (P-CABs) by inhibiting the H+/K+-ATPase, also known as the gastric acid pump. This enzyme is the final step in the secretion of gastric acid into the stomach lumen. Studies have shown that imidazo[1,2-a]pyridine derivatives are effective inhibitors of this pump, leading to their development for the treatment of gastric acid-related diseases such as gastritis and reflux esophagitis. Structure-activity relationship studies have demonstrated that substitutions at various positions on the imidazo[1,2-a]pyridine ring are crucial for potent in vivo activity. For example, compounds with a carboxamide residue at the R6 position generally show improved activity.

Mechanistic Insights from In Vitro and In Vivo Studies

The mechanisms of action for imidazo[1,2-a]pyridine derivatives have been elucidated through a combination of in vitro and in vivo studies.

In Vitro Studies: A wide range of in vitro assays have been employed. These include enzyme inhibition assays to determine IC50 values against specific targets like protein kinases and ATP synthase. nih.govrsc.orgnih.gov Cellular assays using various cancer cell lines (e.g., HeLa, MDA-MB-231) have been used to assess effects on cell viability, apoptosis, and signaling pathways through methods like MTT assays, flow cytometry, and Western blotting. nih.gov For antimicrobial applications, minimum inhibitory concentration (MIC) assays against replicating, non-replicating, and drug-resistant strains of M. tuberculosis are standard. Biophysical methods such as differential scanning fluorimetry have been used to confirm the binding affinity of inhibitors to their target enzymes.

In Vivo Studies: Promising compounds are often advanced to in vivo models. For antitubercular agents, efficacy is tested in acute murine models of TB infection, where compounds have demonstrated bacteriostatic activity. Pharmacokinetic (PK) properties of various derivatives have been evaluated in mice and rats to assess parameters like bioavailability and half-life following oral and intravenous administration. For gastric acid secretion inhibitors, the gastric fistula rat model is a common in vivo model to assess antisecretory activity. These studies are critical for validating the therapeutic potential and drug-like properties of new derivatives. nih.gov

Computational Chemistry and Theoretical Studies on 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular orbitals and the prediction of chemical reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G*, are employed to optimize the molecular geometry of these compounds, ensuring they represent true energy minima on the potential energy surface. documentsdelivered.com Such optimizations are a prerequisite for the accurate calculation of other electronic properties.

For various imidazo[1,2-a]pyridine analogs, DFT studies have been used to determine the distribution of electron density, identify the most stable conformations, and calculate vibrational frequencies. researchgate.netresearchgate.net For instance, in studies of imidazo[1,2-a]pyridine-N-acylhydrazone derivatives, DFT at the B3LYP/6-31+G(d,p) level was used to analyze molecular electrostatic potential (MEP) maps, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Similarly, DFT calculations on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been performed to analyze their electronic structure and relate it to their observed antimicrobial activities. documentsdelivered.com These applications highlight the versatility of DFT in providing a theoretical framework to understand the chemical behavior of the imidazo[1,2-a]pyridine scaffold.

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for quantifying the reactivity and stability of molecules. researchgate.net A small HOMO-LUMO energy gap generally indicates high chemical reactivity and a greater ability to participate in chemical reactions. documentsdelivered.com

The following table presents representative data for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, illustrating the typical range and utility of these calculated descriptors.

Table 1: Global Chemical Reactivity Descriptors for Selected Imidazo[1,2-a]pyridine Analogs

Compound E (HOMO) (eV) E (LUMO) (eV) ΔE (LUMO-HOMO) (eV) Chemical Hardness (η) (eV) Global Softness (S) (eV⁻¹) Electronic Chemical Potential (μ) (eV) Electrophilicity Index (ω) (eV)
SM-IMP-01 -6.61 -2.18 4.43 2.215 0.226 -4.395 4.35
SM-IMP-02 -6.65 -2.22 4.43 2.215 0.226 -4.435 4.43
SM-IMP-03 -6.91 -2.31 4.60 2.300 0.217 -4.610 4.62
SM-IMP-04 -6.92 -2.23 4.69 2.345 0.213 -4.575 4.47

Data adapted from a study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives. documentsdelivered.com

Molecular Modeling and Docking Investigations

Molecular modeling, particularly molecular docking, is a critical computational technique used to predict how a ligand, such as an imidazo[1,2-a]pyridine derivative, binds to a macromolecular target, typically a protein. researchgate.netresearchgate.net This provides insights into the potential biological activity and mechanism of action.

Molecular docking studies on various imidazo[1,2-a]pyridine analogs have revealed key interaction patterns with different protein targets. These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. For example, docking studies of imidazo[1,2-a]pyridine-3-carboxamide analogs into the active site of pantothenate synthetase showed hydrogen bonding with residues like Gly158 and Met195, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com In another study, imidazo[1,2-a]pyrimidine (B1208166) derivatives designed as inhibitors of human Angiotensin-Converting Enzyme 2 (hACE2) and SARS-CoV-2 spike protein showed significant binding affinities, with interactions involving key residues in the binding pockets of these proteins. nih.gov

While specific docking studies for 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine are not documented, the general findings for the scaffold suggest that the nitrogen atoms of the imidazo[1,2-a]pyridine core and the substituents play a crucial role in forming specific interactions with protein residues. The 8-amino group, in particular, would be expected to act as a hydrogen bond donor, potentially anchoring the molecule within a binding site.

Table 2: Examples of Ligand-Protein Interactions for Imidazo[1,2-a]pyridine Analogs

Analog Class Protein Target Key Interacting Residues Types of Interaction Reference
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate Synthetase Gly158, Met195, His47 Hydrogen bonding, Pi-cation openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyrimidines hACE2 & SARS-CoV-2 Spike (Not specified) High binding affinity noted nih.gov
Heteroaryl-substituted imidazo[1,2-a]pyridines H+/K+-ATPase (Not specified) Dispersion and hydrophobic interactions nih.gov

The prediction and characterization of binding sites are integral parts of molecular docking. For the imidazo[1,2-a]pyridine scaffold, computational tools are used to identify potential binding cavities on a protein surface. The characterization of these sites involves analyzing their volume, shape, and the nature of the amino acid residues lining the pocket (e.g., hydrophobic, polar, charged).

In a study on imidazo[1,2-a]pyridine derivatives as acid pump antagonists, molecular docking was used to understand the interaction with the H+/K+-ATPase enzyme. The study suggested that the compounds bind within a specific pocket of the enzyme, with the interaction being governed by both electronic and hydrophobic properties. nih.gov The prediction of such binding sites helps in understanding the selectivity of the compounds and provides a basis for designing new derivatives with improved affinity and specificity. The imidazo[1,2-a]pyridine core often serves as a scaffold that can be functionalized to target different binding pockets across a range of proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. openpharmaceuticalsciencesjournal.comnih.gov

For the imidazo[1,2-a]pyridine class, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied successfully. nih.gov In one study on imidazo[1,2-a]pyridine derivatives as dual modulators of the Angiotensin II type 1 (AT1) receptor and Peroxisome Proliferator-Activated Receptor γ (PPARγ), robust CoMFA models were developed. nih.gov These models, characterized by high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), provided contour maps that visualized the regions where steric bulk or specific electrostatic properties would enhance or diminish biological activity. nih.gov

For example, the CoMFA model for AT1 antagonism showed that bulky, electropositive substituents at certain positions of the imidazo[1,2-a]pyridine scaffold were favorable for activity. nih.gov Another QSAR study on imidazo[1,2-a]pyridine derivatives as acid pump antagonists identified the Global Topological Charge Indices (GTCI) and the hydrophobicity of substituents as key determinants of their inhibitory activity. nih.gov

Although a specific QSAR model for this compound has not been reported, the successful application of QSAR to the broader class of imidazo[1,2-a]pyridines indicates that such models could be developed to guide the optimization of its biological activities. openpharmaceuticalsciencesjournal.comnih.govnih.gov

Table 3: Representative QSAR Model Parameters for Imidazo[1,2-a]pyridine Analogs

Biological Target QSAR Model Predicted r² Key Descriptors Reference
AT1 Receptor CoMFA 0.553 0.954 0.779 Steric and Electrostatic fields nih.gov
PPARγ CoMFA 0.503 1.000 0.604 Steric and Electrostatic fields nih.gov
H+/K+-ATPase 2D-QSAR (Not specified) (Not specified) (Not specified) GTCI, Hydrophobicity (π) nih.gov
Mycobacterium tuberculosis 3D-QSAR 0.675 0.918 (Not specified) Pharmacophore-based openpharmaceuticalsciencesjournal.com

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Imidazo[1,2-a]pyridine-N-acylhydrazone
Imidazo[1,2-a]pyrimidine
Gly158
Met195
His47
Angiotensin II type 1 (AT1) receptor
Peroxisome Proliferator-Activated Receptor γ (PPARγ)

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In modern drug discovery, the early assessment of a compound's pharmacokinetic properties is crucial to prevent late-stage failures. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has become an indispensable tool for evaluating the drug-likeness of novel chemical entities. For the imidazo[1,2-a]pyridine class of compounds, including this compound, computational models are employed to forecast a range of physicochemical and pharmacokinetic parameters.

Research on imidazo[1,2-a]pyridine analogs utilizes software like QikProp to predict these properties. researchgate.net These predictions help in prioritizing compounds for synthesis and further experimental testing by filtering out those with likely poor ADMET profiles. researchgate.net The process involves calculating molecular descriptors such as molecular weight, LogP (octanol/water partition coefficient), hydrogen bond donors and acceptors, and polar surface area. These descriptors are then used by the software to estimate properties critical for a drug's journey through the body.

Key predicted ADMET properties for imidazo[1,2-a]pyridine analogs often include:

Aqueous Solubility (log S): This parameter predicts the solubility of the compound in water, which affects its absorption and formulation.

Blood-Brain Barrier (BBB) Permeability (log BB): This predicts the compound's ability to cross the barrier protecting the central nervous system (CNS). researchgate.net For non-CNS targets, low permeability is often desired to avoid side effects. researchgate.net

Human Oral Absorption: This is a qualitative prediction, often given as a percentage, indicating how much of the drug is likely to be absorbed from the gut into the bloodstream.

Caco-2 Cell Permeability: This is an in vitro model for predicting human intestinal absorption. Computational models predict the rate of passage through these cells.

Cytochrome P450 (CYP) Inhibition: Predictions identify the likelihood of the compound inhibiting key metabolic enzymes like CYP2D6, which is crucial for avoiding drug-drug interactions.

The table below illustrates typical ADMET parameters evaluated for imidazo[1,2-a]pyridine derivatives, providing a framework for what would be assessed for this compound.

ParameterDescriptionTypical Predicted Value Range for Analogs
Molecular Weight The mass of the molecule.< 500 Da
logP (Octanol/Water) Partition coefficient, indicating lipophilicity.-2.0 to 6.5
Aqueous Solubility (logS) Logarithm of the molar solubility in water.-6.5 to 0.5
BBB Permeability (logBB) Blood-Brain Barrier penetration.-3.0 to 1.2
Human Oral Absorption Estimated percentage of the compound absorbed through the human gut.> 80% (High)
# H-bond Donors Number of hydrogen bond donors.0 to 6.0
# H-bond Acceptors Number of hydrogen bond acceptors.2.0 to 20.0

This table is representative of parameters assessed for the imidazo[1,2-a]pyridine class of compounds based on computational studies. researchgate.net

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For the imidazo[1,2-a]pyridine scaffold, VS has been instrumental in expanding hit chemotypes and improving biological activity against various targets. nih.govnih.gov This process can rapidly assess thousands to millions of molecules, significantly reducing the time and cost associated with the initial phases of drug discovery. mdpi.com

Methodologies for virtual screening are generally divided into two main categories:

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the target is unknown but a set of active molecules (ligands) has been identified. mdpi.com It operates on the principle that structurally similar molecules are likely to have similar biological activities. mdpi.com Algorithms search for compounds in a database that share similar features (e.g., shape, pharmacophores) with the known active ligands. For imidazo[1,2-a]pyridines, LBVS can be used to explore chemical space around an initial hit, rapidly identifying analogs with potentially improved properties. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. mdpi.com This method, most commonly using molecular docking, predicts the binding pose and affinity of a ligand within the target's active site. mdpi.com An innovative pre-competitive virtual screening collaboration was successfully used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, where in silico probing of several proprietary libraries allowed for rapid expansion of the chemical series. nih.govnih.gov This approach not only helps in identifying new hits but also provides insights into the structure-activity relationship (SAR), guiding the optimization of the pharmacophore. nih.gov

In a typical VS campaign for a target of this compound or its analogs, a library of compounds would be computationally docked into the active site of a target protein. The resulting poses are then scored based on predicted binding energy, and the top-scoring compounds are selected for experimental validation. This process has proven effective in identifying imidazo[1,2-a]pyridine derivatives with activity against diseases like visceral leishmaniasis. researchgate.net

Conformational Analysis and Structural Elucidation via Theoretical Methods

Understanding the three-dimensional structure and conformational preferences of a molecule is fundamental to comprehending its biological activity. For imidazo[1,2-a]pyridine derivatives, theoretical methods are powerful tools for conformational analysis and structural elucidation, often used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy.

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to predict the electronic structure of molecules. researchgate.net DFT calculations can determine optimized molecular geometries, bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on imidazo[1,2-a]pyridine analogs show that the fused bicyclic core is typically planar or nearly planar. researchgate.netmdpi.com

In the case of (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one, the enol structure was established with the help of theoretical calculations, which supported the experimental observation of an enol proton and specific quaternary carbons, confirming the tautomeric form. mdpi.com Similarly, for other analogs, the planarity of the imidazo[1,2-a]pyridine ring system is a common finding, with geometrical parameters often compared to previously reported structures to validate the findings. nih.gov

These theoretical methods are also used to analyze the molecule's frontier molecular orbitals (HOMO and LUMO), which helps in understanding its chemical reactivity and electronic properties. researchgate.net The insights gained from conformational analysis are critical for designing molecules that fit optimally into a target's binding site and for interpreting structure-activity relationships.

Advanced Theoretical Approaches (e.g., Hirshfeld Surface Analysis, Contact Enrichment Ratios)

To gain a deeper understanding of the intermolecular interactions that govern the crystal packing of imidazo[1,2-a]pyridine derivatives, advanced theoretical approaches such as Hirshfeld surface analysis are employed. nih.govmdpi.com This method provides a visual and quantitative summary of all intermolecular contacts in a crystal lattice.

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal. It is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter or longer than van der Waals radii. Red spots on the dnorm surface indicate close intermolecular contacts, which are often hydrogen bonds. mdpi.com This analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. nih.gov

The table below shows the percentage contribution of the most significant intermolecular contacts to the Hirshfeld surface for two different imidazo[1,2-a]pyridine analogs, illustrating the detailed insights provided by this technique.

Intermolecular ContactContribution in an Analog with F substituents (%) researchgate.netContribution in an Analog with Nitroso/Carboxylate substituents (%) nih.gov
H···H 16.836.2
F···H / H···F 31.6-
C···H / H···C 13.820.5
O···H / H···O 8.520.0
C···C -4.3
C···O / O···C -6.5
C···N / N···C -6.2

Furthermore, contact enrichment ratios are calculated to determine whether certain intermolecular contacts are favored or disfavored compared to what would be expected from a random distribution of contacts. nih.gov In a study of 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate, polar contacts induced by water molecules showed the highest enrichment ratios, indicating they were the main driving force in the crystal packing. nih.gov For example, N⋯H and OW⋯H polar contacts had high enrichment ratios of 5.03 and 5.19, respectively, corresponding to strong hydrogen bonds. nih.gov Conversely, some hydrophobic contacts were under-represented, showing that they were less influential than competing hydrogen bonds. nih.gov

Drug Discovery and Preclinical Development of 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine Derivatives

Hit Identification and Lead Optimization Strategies

The journey from a preliminary hit to a viable drug candidate for 2,3-dimethylimidazo[1,2-a]pyridin-8-amine derivatives involves a multi-pronged approach, beginning with the large-scale synthesis of compound libraries and followed by meticulous medicinal chemistry efforts to enhance their drug-like properties.

Library Synthesis and High-Throughput Screening

The initial phase of discovery often involves high-throughput screening (HTS) of extensive compound libraries to identify initial hits. For the imidazo[1,2-a]pyridine (B132010) scaffold, several synthetic strategies have been employed to generate diverse libraries for screening. Common methods include the Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction known for its efficiency in producing imidazo[1,2-a]pyridine-3-amines. evitachem.commdpi.com Microwave-assisted synthesis has also been utilized to accelerate reaction times and improve yields. evitachem.comrsc.org

HTS campaigns have successfully identified imidazo[1,2-a]pyridine derivatives as potent agents against various pathogens. For instance, a screening effort against Mycobacterium tuberculosis (Mtb) identified four hits from this class with promising minimum inhibitory concentrations (MIC). rsc.org Similarly, a large-scale HTS campaign targeting kinetoplastid parasites, which cause diseases like leishmaniasis, pinpointed an imidazo[1,2-a]pyridine chemotype as a starting point for drug discovery. nih.gov These initial findings from HTS are crucial for validating the potential of the chemical scaffold.

Following initial HTS hits, further focused libraries are often synthesized to rapidly explore the structure-activity relationship (SAR). For example, a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides was synthesized to evaluate their antituberculosis activity. rsc.org In another approach, collaborative virtual screening across multiple proprietary pharmaceutical company libraries was used to quickly expand the chemical space around an anti-leishmanial imidazo[1,2-a]pyridine hit. nih.govresearchgate.net This in silico method allows for the rapid triaging and prioritization of compounds for synthesis and further testing. nih.gov

Medicinal Chemistry Approaches for Improving Lead Compound Properties

Once a "hit" compound is identified, medicinal chemistry strategies are employed to optimize its properties, transforming it into a "lead" compound with improved efficacy and pharmacokinetic characteristics. For imidazo[1,2-a]pyridine derivatives, this process has been well-documented, particularly in the development of antituberculosis agents like Q203. nih.gov

Key medicinal chemistry approaches include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazo[1,2-a]pyridine core at various positions (C2, C3, C7, C8, etc.) helps to understand which substitutions enhance biological activity. nih.govnih.gov For antitubercular imidazo[1,2-a]pyridine amides (IPAs), it was discovered that the amide linker and the nature of the amine component are critical for activity against M. tuberculosis. nih.govresearchgate.net Specifically, the linearity and lipophilicity of the amine portion were found to be crucial for improving both in vitro and in vivo efficacy. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: In some cases, parts of the molecule are replaced with structurally different but functionally similar groups to improve properties. For example, researchers have explored replacing certain groups to reduce lipophilicity or to block metabolic weak spots. rsc.orgmdpi.com

Molecular Modeling and Structure-Based Design: Computational tools are used to predict how a compound will bind to its biological target. This allows for a more rational design of derivatives. For instance, a molecular model of platelet-derived growth factor receptor beta (PDGFRβ) guided the optimization of imidazo[1,2-a]pyridine inhibitors. nih.gov This led to the incorporation of a constrained secondary amine to boost selectivity and a fluorine-substituted piperidine (B6355638) to reduce efflux by P-glycoprotein (Pgp), thereby improving bioavailability. nih.gov

Improving Physicochemical Properties: A major focus of lead optimization is enhancing properties like aqueous solubility and metabolic stability. An SAR study on 3-nitroimidazo[1,2-a]pyridines successfully improved aqueous solubility and pharmacokinetic profiles by modifying substituents at positions 2 and 8. mdpi.com

These iterative cycles of design, synthesis, and testing are fundamental to refining the initial hits into compounds with a desirable balance of potency, selectivity, and drug-like properties, ready for preclinical evaluation. rsc.org

Preclinical Efficacy and Pharmacokinetic Profiling

Following successful lead optimization, candidate compounds undergo rigorous preclinical testing to evaluate their efficacy in biological systems and to characterize their pharmacokinetic behavior.

In Vitro and In Vivo Efficacy Evaluations

The efficacy of this compound derivatives has been demonstrated across a range of therapeutic areas through both in vitro and in vivo studies.

In Vitro Efficacy:

Antituberculosis Activity: A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed potent in vitro activity, with seven compounds exhibiting a minimum inhibitory concentration (MIC₉₀) of ≤1 μM against various drug-resistant strains of M. tuberculosis. rsc.org The optimized clinical candidate Q203 demonstrated exceptional potency, with an MIC₈₀ of 0.004 μM against extracellular Mtb and 0.0014 μM against intracellular Mtb. rsc.org

Antiparasitic Activity: Imidazo[1,2-a]pyridine derivatives have been tested against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis, showing promising antiparasitic properties. nih.gov A separate study on Leishmania donovani identified hits from a high-throughput screen that were effective in an intracellular infection assay. nih.gov

Anticancer Activity: New diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyridine scaffold were tested against the A375P human melanoma cell line. nih.gov Several compounds showed high potency with IC₅₀ values below 0.06 μM. nih.gov Another study identified compound I-11 as a potent agent against KRAS G12C-mutated lung cancer cells. rsc.org

Anti-inflammatory Activity: Derivatives designed as cyclooxygenase-2 (COX-2) inhibitors showed significant and selective inhibitory effects, with IC₅₀ values as low as 0.05 µM. researchgate.net

In Vivo Efficacy:

Antituberculosis in Animal Models: In a mouse model of tuberculosis, optimized imidazo[1,2-a]pyridine amides demonstrated significant efficacy. At a dose of 10 mg/kg, compounds led to substantial reductions in bacterial load in the lungs, with one lead compound achieving a 3.13 log₁₀ reduction in colony-forming units (CFU). nih.gov

Pharmacodynamic Studies: An imidazo[1,2-a]pyridine derivative developed as a PDGFR inhibitor was evaluated in a pharmacokinetic-pharmacodynamic (PKPD) assay in mice with tumor xenografts. The compound showed a dose-dependent reduction in the phosphorylation of its target, with an estimated EC₅₀ of 65 ng/mL total drug concentration. nih.gov

Summary of Preclinical Efficacy Data
Compound ClassTarget/DiseaseIn Vitro FindingIn Vivo FindingReference
Imidazo[1,2-a]pyridine Amides (IPAs)TuberculosisMIC₈₀: 0.0014 μM (intracellular Mtb)3.13 log₁₀ CFU reduction in mouse lung (10 mg/kg) rsc.orgnih.gov
Diarylurea Imidazo[1,2-a]pyridinesMelanomaIC₅₀: <0.06 μM (A375P cells)Not specified nih.gov
Imidazo[1,2-a]pyridine PDGFR InhibitorCancer (PDGFR-driven)IC₅₀: 18 nM (PDGFRβ cell assay)EC₅₀: 65 ng/mL (mouse xenograft model) nih.gov
Imidazo[1,2-a]pyridine COX-2 InhibitorsInflammationIC₅₀: 0.07-0.18 μMNot specified researchgate.net

Metabolic Stability Assessment (e.g., Human and Mouse Liver Microsomes)

Metabolic stability is a critical parameter assessed during preclinical development to predict a drug's lifespan in the body. enamine.net This is typically evaluated using liver microsomes, which contain the primary drug-metabolizing enzymes (cytochrome P450s). enamine.netnih.gov

Studies on imidazo[1,2-a]pyridine derivatives have shown varied results, highlighting the importance of structural modifications. For example, an early 3-nitroimidazo[1,2-a]pyridine (B1296164) hit for leishmaniasis showed poor mouse liver microsomal stability with a half-life (T₁/₂) of only 3 minutes. mdpi.com However, subsequent lead optimization efforts led to a new derivative with greatly improved stability, showing a T₁/₂ of over 40 minutes in mouse microsomes. mdpi.com

In the development of antituberculosis agents, metabolic stability was a key optimization parameter. The lead optimization that resulted in Q203 yielded a compound with high microsomal stability. rsc.org In a comparative study of two related heterocyclic aromatic amines, both compounds showed comparable rates of metabolism in mouse liver microsomes (0.2-0.3 nmol/min/mg protein), but the rate of metabolism for one was four times greater in human liver microsomes, demonstrating species differences. nih.gov

Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Compound/SeriesTest SystemResult (Half-life, T₁/₂)Reference
Antileishmanial Hit BMouse Liver Microsomes3 min mdpi.com
Optimized Antileishmanial HitMouse Liver Microsomes> 40 min mdpi.com
Q203 PrecursorHuman Liver MicrosomesModerate stability rsc.org
MeIgQxHuman Liver MicrosomesMetabolism Rate: 0.4 nmol/min/mg nih.gov
MeIQxHuman Liver MicrosomesMetabolism Rate: 1.7 nmol/min/mg nih.gov

Pharmacokinetic (PK) Studies (e.g., Oral Bioavailability, Exposure Profiles)

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For orally administered drugs, high bioavailability and sustained exposure are desirable properties.

The lead optimization of the imidazo[1,2-a]pyridine amide series for tuberculosis resulted in compounds with excellent pharmacokinetic profiles. nih.gov Two optimized compounds, 49 and 50 (Q203), displayed oral bioavailabilities of 80.2% and 90.7%, respectively, in mice. nih.gov They also showed high exposure, as measured by the area under the curve (AUC). nih.govresearchgate.net

In another study, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was developed as anti-TB agents. The lead compound from this series demonstrated a good PK profile in rats, with an AUC₀₋∞ of 288.22 h*ng/mL and a half-life of 1.5 hours. rsc.org Research on PDGFR inhibitors also focused on improving oral exposure. While an early compound had poor oral exposure, further refinements led to a derivative that displayed significant oral exposure in rodents. nih.gov These studies underscore the success of medicinal chemistry in tuning the imidazo[1,2-a]pyridine scaffold to achieve favorable pharmacokinetic properties suitable for clinical development.

Pharmacokinetic Data for Imidazo[1,2-a]pyridine Derivatives
CompoundSpeciesParameterValueReference
IPA Compound 49MouseOral Bioavailability80.2% nih.gov
IPA Compound 50 (Q203)MouseOral Bioavailability90.7% nih.gov
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide leadRatAUC₀₋∞288.22 h*ng/mL rsc.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide leadRatHalf-life (T₁/₂)1.5 h rsc.org

Toxicity Profiling (e.g., Cytotoxicity against Mammalian Cell Lines)

The imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, has been extensively studied for its therapeutic potential, including anticancer activities. nih.govacs.orgresearchgate.net Derivatives of this scaffold have demonstrated cytotoxic effects against various mammalian cancer cell lines.

Recent studies have highlighted the anticancer properties of novel imidazo[1,2-a]pyridine derivatives. For instance, one study investigated the anti-inflammatory and cytotoxic effects of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA) on breast and ovarian cancer cell lines. The results indicated that MIA exhibited dose-dependent cytotoxicity, reducing the viability of these cancer cells. nih.gov Another study reported that certain imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives showed potent antimycobacterial activity. bio-conferences.org

The cytotoxicity of imidazo[1,2-a]pyridine compounds has been evaluated against a range of cancer cell lines, including those of the breast, cervix, and melanoma. nih.govwaocp.org For example, a novel series of imidazo[1,2-a]pyridines were found to inhibit the proliferation of the A375 human melanoma cell line with low IC50 values. nih.gov Similarly, another study demonstrated that specific imidazo[1,2-a]pyridine derivatives displayed efficacy in reducing the viability of ER+ breast cancer cells. researchgate.net

Some derivatives have shown selectivity, exhibiting cytotoxicity towards cancer cells while having no significant effect on healthy human cell lines. For example, a methoxy-substituted derivative was identified as a potent compound against various cancer cell lines without showing cytotoxicity to the healthy human fibroblast cell line (MRC-5). researchgate.net

The mechanism of action for the cytotoxic effects of some imidazo[1,2-a]pyridine derivatives has been linked to the induction of cell cycle arrest and apoptosis. nih.govwaocp.org For instance, one compound was found to induce cell cycle arrest at the G0/G1 and G2/M phases in HCC1937 breast cancer cells. waocp.org

It is important to note that not all imidazo[1,2-a]pyridine derivatives exhibit significant cytotoxicity. For example, a series of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives showed weaker minimum inhibitory concentrations (MICs) against M. tuberculosis and no cytotoxicity against human cell lines. nih.gov

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Mammalian Cell Lines

Compound/Derivative Cell Line(s) Observed Effect Reference(s)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA) MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer) Dose-dependent cytotoxicity nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides - Potent antimycobacterial agents bio-conferences.org
Novel imidazo[1,2-a]pyridine series A375 (human melanoma) Inhibition of proliferation with low IC50 values nih.gov
Imidazo[1,2-a]pyridine derivatives ER+ breast cancer cells Reduced cell viability researchgate.net
Methoxy substituted derivative Various cancer cell lines Potent anti-proliferative activity researchgate.net
Methoxy substituted derivative MRC-5 (healthy human fibroblast) No cytotoxicity researchgate.net
Imidazo[1,2-a]pyridine-2-carboxamides Human cell lines No cytotoxicity nih.gov
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) Hep-2, HepG2, MCF-7, A375 (cancer) and Vero (non-cancerous) IC50 values of 11 μM (Hep-2), 13 μM (HepG2), 11 μM (MCF-7), 11 μM (A375) and 91 μM (Vero) rsc.org

Development of Clinical Candidates Derived from the Imidazo[1,2-a]pyridine Scaffold (e.g., Telacebec/Q203)

A significant clinical candidate that has emerged from the imidazo[1,2-a]pyridine scaffold is Telacebec (Q203). nih.govrsc.org This compound is a first-in-class drug candidate being developed for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.govrsc.orgqurient.com Telacebec functions by inhibiting the cytochrome bc1 complex of Mycobacterium tuberculosis, which disrupts the bacterium's energy production. qurient.comnih.govtballiance.orgresearchgate.net

The discovery of Telacebec was the result of research into a series of imidazo[1,2-a]pyridine amides. nih.govrsc.org This led to a clinical candidate with potent activity against various strains of M. tuberculosis. bio-conferences.orgnih.govrsc.org Preclinical and clinical studies have demonstrated the potent efficacy of Telacebec. nih.govtballiance.org A Phase 1A clinical trial in healthy subjects showed that Telacebec was well-tolerated. nih.govnih.gov Furthermore, a Phase 2a study demonstrated its bactericidal activity in patients with pulmonary tuberculosis. tballiance.orgresearchgate.net

In February 2023, Qurient Co. Ltd. entered into a license agreement with the TB Alliance to develop and commercialize Telacebec for the treatment of TB and other non-tuberculosis mycobacterium infections. tballiance.org This partnership aims to accelerate the availability of this promising drug candidate. tballiance.org Telacebec has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA). qurient.com

The development of Telacebec highlights the potential of the imidazo[1,2-a]pyridine scaffold in generating new therapeutic agents to address significant global health challenges like tuberculosis. rsc.orgqurient.com

Patent Landscape and Intellectual Property Analysis for this compound Derivatives

The patent landscape for imidazo[1,2-a]pyridine derivatives is active, reflecting the broad therapeutic potential of this scaffold. nih.govacs.orgresearchgate.net Patents cover a range of applications, including treatments for tuberculosis, cancer, and gastrointestinal diseases. google.comgoogle.comgoogle.com

Identification of Key Patent Holders and Applications

Key patent holders in the field of imidazo[1,2-a]pyridine derivatives include pharmaceutical companies and research institutions. For instance, a patent application has been filed for imidazo[1,2-a]pyridine compounds for the treatment of tuberculosis. google.com Another patent describes imidazo[1,2-a]pyridine derivatives for use as medicaments in treating gastrointestinal diseases by inhibiting the gastric H+/K+ ATPase. google.com A further patent details imidazo[1,2-a]pyridine derivatives with excellent activity in inhibiting gastric acid secretion. google.com

The development of Telacebec (Q203) has also led to patent filings. Qurient Co. Ltd. holds intellectual property related to this clinical candidate. tballiance.org

Freedom to Operate Considerations and Patent Expirations

For any new drug development project involving this compound derivatives, a thorough freedom-to-operate (FTO) analysis is crucial. scienceopen.com This analysis helps to minimize the risk of infringing on existing patents. scienceopen.com The FTO analysis for a drug repurposing project, which could be relevant for known compounds, involves a detailed search and analysis of the patent landscape. scienceopen.com

The expiration of patents for existing drugs can open up opportunities for the development of generic versions, which can increase competition and lower prices. openpr.com For example, the expiration of the primary patent for the tuberculosis drug bedaquiline (B32110) has led to discussions and agreements regarding the supply of generic versions. theguardian.comumn.edudoctorswithoutborders.org However, "secondary patents," which cover small modifications to a product, can extend a company's monopoly. theguardian.comdoctorswithoutborders.orgyoutube.com Johnson & Johnson, the manufacturer of bedaquiline, has faced calls to not enforce its secondary patents to improve global access to the drug. theguardian.comumn.edudoctorswithoutborders.org

The Indian Patent Office has played a role in this landscape, for instance by rejecting an application by Johnson & Johnson to extend its patent on bedaquiline, citing that the modification was not a sufficient novelty. youtube.com Such decisions can have a significant impact on the availability and affordability of essential medicines. youtube.com

For developers of new this compound derivatives, it is essential to navigate this complex patent landscape, considering both existing patents and the potential for future patent expirations to impact the market.

Future Perspectives and Research Directions for 2,3 Dimethylimidazo 1,2 a Pyridin 8 Amine Research

Emerging Applications and Therapeutic Potential

The imidazo[1,2-a]pyridine (B132010) core is a versatile pharmacophore, demonstrating a broad spectrum of biological activities that suggest significant future therapeutic potential. nih.govmdpi.com While established drugs like Zolpidem (insomnia) and Zolimidine (B74062) (anti-ulcer) have confirmed its clinical value, emerging research is continuously uncovering new applications. nih.govmdpi.com

Current research highlights the potential of this class of compounds in several key areas:

Oncology: Derivatives have shown potent anticancer activity by inhibiting critical pathways. For example, specific compounds act as dual inhibitors of PI3K/mTOR, a signaling pathway crucial for cancer cell growth and survival. acs.orgmdpi.com Others have demonstrated anti-proliferative effects in human castration-resistant prostate cancer cells and induce apoptosis in melanoma and cervical cancer cells. nih.gov

Infectious Diseases: The scaffold is a major focus in the development of new antituberculosis agents, with some derivatives showing efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. plos.orgrsc.orgresearchgate.net Antiviral and antibacterial properties are also well-documented. mdpi.comresearchgate.net

Neurodegenerative Diseases: As inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), these compounds are being investigated for the symptomatic treatment of Alzheimer's disease. benthamdirect.com Furthermore, the specific analogue, 6-bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-amine, is noted as a GABA(A) receptor agonist, indicating potential for treating various neurological disorders. lookchem.com

Inflammatory Diseases: Numerous imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as selective COX-2 inhibitors for anti-inflammatory effects. researchgate.net Their ability to modulate signaling pathways like STAT3/NF-κB further underscores their potential in treating inflammatory conditions, which are often linked with cancers. nih.gov

The diverse pharmacological profile of this scaffold ensures that its therapeutic potential is far from exhausted, with ongoing research likely to identify more specific and potent agents for a variety of diseases. nih.govresearchgate.net

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

Traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones, which can have drawbacks such as the use of harsh reagents and the generation of undesirable byproducts. rsc.orgsciencepublishinggroup.com Recognizing these limitations, a significant future direction is the development of more efficient, sustainable, and environmentally friendly synthetic routes.

Recent advancements have focused on green chemistry principles:

Metal-Free and Aqueous Synthesis: A novel, rapid synthesis has been reported that operates under ambient, aqueous, and metal-free conditions. This method, using a simple NaOH-promoted cycloisomerization, achieves quantitative yields in minutes and demonstrates a significant improvement in space-time-yield compared to traditional routes. rsc.org

Solvent-Free Reactions: One-pot, three-component reactions have been developed that proceed under solvent-free conditions, using a simple catalyst like Et3N. rsc.org These methods are highly regioselective, have short reaction times, and simplify purification. rsc.org

Alternative Solvents: Deep eutectic solvents (DES) are being employed as a green medium for the synthesis of imidazo[1,2-a]pyridines. sciencepublishinggroup.com This approach avoids hazardous organic solvents, requires minimal reaction time, and offers high yields and easy work-up. sciencepublishinggroup.com

Microwave-Assisted Synthesis: The use of microwave irradiation is another green technique being applied to accelerate the synthesis of these compounds, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netbenthamdirect.com

These innovative methodologies not only reduce the environmental impact of chemical synthesis but also provide efficient access to a wider diversity of substituted imidazo[1,2-a]pyridine derivatives for drug discovery programs. researchgate.netbenthamdirect.com

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

Methodology Key Features Advantages Reference(s)
Traditional Condensation 2-aminopyridines + α-haloketones Well-established route rsc.org
Aqueous NaOH-promoted Metal-free, ambient temperature, aqueous Rapid, quantitative yield, high space-time-yield, green rsc.org
Solvent-Free 3-Component Aldehydes + HKAs + ODEs High regioselectivity, one-pot, short reaction time, no metals rsc.org
Deep Eutectic Solvents Use of DES as reaction medium Avoids hazardous solvents, minimal time, inexpensive, high yield sciencepublishinggroup.com
Microwave-Assisted Use of microwave irradiation Reduced reaction times, improved efficiency, cleaner reactions researchgate.netbenthamdirect.com

Advanced Computational Modeling for Predictive Drug Design

The future of designing potent and selective 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine derivatives will heavily rely on advanced computational techniques. These in silico methods accelerate the drug discovery process by predicting the activity of novel compounds, elucidating their binding mechanisms, and guiding synthetic efforts.

Key computational approaches being applied to this scaffold include:

3D-QSAR (Quantitative Structure-Activity Relationship): Atom-based 3D-QSAR models have been successfully developed for imidazo[1,2-a]pyridine derivatives, particularly for antitubercular agents. openpharmaceuticalsciencesjournal.comresearchgate.net These models generate statistically significant correlations between the three-dimensional structure of the molecules and their biological activity, allowing for the prediction of potency for newly designed compounds. openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular Docking: Docking studies are widely used to predict the binding orientation of imidazo[1,2-a]pyridine derivatives within the active site of a target protein. researchgate.netresearchgate.net This helps in understanding key interactions, such as hydrogen bonds and pi-cation interactions, that are crucial for inhibitory activity and provides a rational basis for structural modifications to enhance binding affinity. benthamdirect.comresearchgate.net

Pharmacophore Modeling: Ligand-based pharmacophore models identify the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. openpharmaceuticalsciencesjournal.com A five-featured hypothesis (HHPRR) was generated for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamides, serving as a template for designing new molecules with the desired features. openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode obtained from docking studies. openpharmaceuticalsciencesjournal.com

These computational tools, often used in combination, provide a powerful platform for the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional trial-and-error approaches. researchgate.netnih.gov

Exploration of New Biological Targets and Disease Areas

While the imidazo[1,2-a]pyridine scaffold has been validated against several targets, a significant area of future research involves identifying and validating novel biological targets to expand its therapeutic applications. The chemical tractability of the scaffold allows for fine-tuning of its structure to achieve selectivity for a diverse range of enzymes and receptors.

Future research will likely focus on:

Kinase Inhibition: The PI3K/mTOR pathway has been a successful target for imidazo[1,2-a]pyridine derivatives in cancer therapy. acs.orgmdpi.com This success encourages the exploration of other kinases involved in oncogenesis and other diseases. The broad family of RAF kinases, implicated in many cancers, represents another potential target class for which derivatives have been designed.

Enzyme Inhibition in Inflammatory Pathways: Beyond COX-2, other enzymes in the inflammatory cascade, such as lipoxygenases (LOX), are viable targets. benthamdirect.comresearchgate.net Developing dual or selective inhibitors for these pathways could lead to novel anti-inflammatory drugs with improved efficacy or side-effect profiles.

Transporter Proteins: A novel and promising area is the targeting of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2. acs.org These transporters are responsible for multidrug resistance (MDR) in cancer. Imidazo[1,2-a]pyridine derivatives that inhibit these transporters could be used to reverse MDR and re-sensitize cancer cells to existing chemotherapies. acs.org

Antitubercular Targets: Research into antitubercular agents has identified specific targets like QcrB, a subunit of the cytochrome bcc complex essential for energy metabolism in M. tuberculosis. rsc.org Telacebec (Q203), an imidazo[1,2-a]pyridine amide targeting QcrB, is currently in clinical trials, validating this as a key target for future drug development. rsc.org Other targets like Mtb glutamine synthetase are also being explored. rsc.org

Table 2: Selected Biological Targets for Imidazo[1,2-a]pyridine Derivatives

Target Class Specific Target(s) Therapeutic Area Reference(s)
Kinases PI3K, mTOR, RAF Oncology acs.orgmdpi.com
Enzymes COX-2, AChE, BChE, LOX Inflammation, Alzheimer's benthamdirect.comresearchgate.net
Transporters ABCB1, ABCG2 Oncology (MDR) acs.org
Mycobacterial Proteins QcrB, Glutamine Synthetase Infectious Disease (TB) rsc.org
Receptors GABA(A) Receptor Neurological Disorders lookchem.com

Investigation of Combination Therapies and Mechanisms of Resistance

To address the complexities of diseases like cancer and tuberculosis, and to combat the rise of drug resistance, future research will increasingly focus on combination therapies involving imidazo[1,2-a]pyridine derivatives.

Key research directions include:

Synergistic Combinations: Studies have already shown the potential of combining these derivatives with other agents. A novel imidazo[1,2-a]pyridine derivative co-administered with curcumin, a natural anti-inflammatory compound, demonstrated enhanced anti-inflammatory and anti-cancer effects by modulating the STAT3/NF-κB pathway. nih.gov In tuberculosis treatment, combining the derivative ND-09759 with first-line drugs like isoniazid (B1672263) or rifampicin (B610482) resulted in slightly higher efficacy in mouse models. plos.org Exploring further synergistic pairings is a logical next step.

Overcoming Drug Resistance: A major challenge in chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like ABCB1 and ABCG2. acs.org A promising strategy is the development of imidazo[1,2-a]pyridine derivatives that act as dual-target inhibitors of these pumps. acs.org Such compounds can be used as adjuvants to restore the efficacy of conventional anticancer drugs. acs.org Understanding how resistance to imidazo[1,2-a]pyridine-based drugs themselves might develop is also a critical area for preemptive investigation.

Translational Research and Clinical Implications of Imidazo[1,2-a]pyridin-8-amine Derivatives

The ultimate goal of medicinal chemistry research is the translation of promising compounds from the laboratory to clinical use. The imidazo[1,2-a]pyridine scaffold is already well-represented in the market, which provides a strong precedent for the clinical potential of new derivatives. researchgate.netmdpi.com

Future efforts in this area will require:

In Vivo Efficacy Studies: Promising in vitro results must be validated in relevant animal models. For example, the antitubercular activity of the derivative ND-09759 was confirmed in a mouse infection model, where it significantly reduced bacterial burden in the lungs and spleen and decreased inflammation. plos.org Such preclinical studies are essential to justify advancement to clinical trials.

Pharmacokinetic Profiling: A compound's therapeutic success depends not only on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Future research will need to optimize derivatives of this compound to ensure they have favorable pharmacokinetic profiles, such as good oral bioavailability and an appropriate half-life, as was done for antitubercular candidates. plos.orgrsc.org

Clinical Trials: The progression of compounds like Telacebec (Q203) into Phase II clinical trials for tuberculosis is a major milestone for the imidazo[1,2-a]pyridine class. rsc.org The success or failure of such trials will provide invaluable information for the future development of other derivatives, guiding target selection and clinical trial design.

The journey from a promising molecular scaffold to a clinically approved drug is long, but the extensive and expanding research into imidazo[1,2-a]pyridines signals a bright future for the development of new therapeutic agents based on this versatile core structure.

Q & A

Q. What are the most efficient synthetic routes for preparing 2,3-dimethylimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions impact yield?

The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which uses pyrazine-2,3-diamine as an amidine component under mild conditions to achieve high selectivity and yields (e.g., 20+ compounds in one step) . Alternative methods include Suzuki-Miyaura cross-coupling for introducing aryl substituents, though yields may vary (e.g., 9–30% for 2,6-disubstituted derivatives depending on boronic acid reactivity and catalyst loading) . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions .
  • Solvent system : Ethanol or aqueous K₃PO₄ solutions enhance reaction homogeneity .
  • Temperature : Microwave-assisted synthesis reduces reaction times and improves purity compared to traditional heating .

Q. How can researchers verify the structural integrity of this compound derivatives?

Comprehensive characterization involves:

  • X-ray crystallography : Determines bond lengths and angles (e.g., monoclinic crystal system with Z = 12 for brominated analogs) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methyl groups at δ 2.1–2.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .
  • HRMS and HPLC : Validates molecular weight (e.g., Mr = 201.15 for trifluoromethyl analogs) and purity (>95% for medicinal chemistry applications) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in introducing substituents to the imidazo[1,2-a]pyridine core?

Regioselectivity is controlled by:

  • Substrate design : Electron-withdrawing groups (e.g., Br at position 6) direct cross-coupling reactions to specific sites .
  • Reaction mechanism : Oxidative coupling or tandem reactions favor C-2/C-3 functionalization, while aminooxygenation targets C-8 .
  • Computational modeling : DFT studies predict electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity at C-6) .

Q. How do structural modifications at positions 2 and 3 influence biological activity?

  • Position 2 : Aryl groups (e.g., phenyl, furyl) enhance binding to kinase ATP pockets, while halogens (e.g., Br, I) improve pharmacokinetic properties .
  • Position 3 : Methyl groups increase metabolic stability but may reduce solubility; trifluoromethyl analogs exhibit improved fluorophore properties for imaging .
  • Data contradiction : While 2-furyl derivatives show moderate anticancer activity (IC₅₀ ~10 µM), 2-(4-chlorophenyl) analogs demonstrate superior potency (IC₅₀ <1 µM), suggesting substituent polarity impacts target engagement .

Q. What methodologies resolve discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

Yield variations arise from:

  • Purification techniques : Preparative HPLC (pH 9, acetonitrile/water) achieves >99% purity but may lower isolated yields (e.g., 9% for compound 19 vs. 30% for compound 20) .
  • Scale-up challenges : Microwave synthesis scales poorly compared to batch reactions, though solid-phase methods improve reproducibility .
  • Byproduct analysis : Tandem LC-MS identifies halogenation byproducts (e.g., dibromo derivatives during bromination of position 3) .

Methodological Guidance Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Synthesis GBB Multicomponent ReactionPyrazine-2,3-diamine, 70°C, ethanol
Functionalization Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 80°C
Characterization X-ray CrystallographyMonoclinic P2₁/c, β = 92.6°
Biological Screening Antiproliferative AssayMTT, 48h incubation, IC₅₀ calculation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.